Mito-TRFS
Description
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Properties
IUPAC Name |
2-[2-[6-(dithiolan-4-yloxycarbonylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethyl-triphenylphosphanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33N2O5PS2.HI/c41-36-32-18-10-17-31-34(39-38(43)45-27-25-47-48-26-27)20-19-33(35(31)32)37(42)40(36)21-22-44-23-24-46(28-11-4-1-5-12-28,29-13-6-2-7-14-29)30-15-8-3-9-16-30;/h1-20,27H,21-26H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWAKZCQJRRDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)OC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34IN2O5PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mito-TRFS: A Novel Probe for Detecting Mitochondrial Thioredoxin Reductase 2 (TrxR2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Mito-TRFS probe, a fluorescent tool designed for the specific detection of mitochondrial thioredoxin reductase 2 (TrxR2) activity in living cells. We will delve into the core principles of its mechanism, present detailed experimental protocols, and summarize key quantitative data to facilitate its application in research and drug development.
Core Principle of this compound
This compound is a pioneering "off-on" fluorescent probe that allows for the real-time imaging of TrxR2 activity within the mitochondria of living cells. Its design incorporates a naphthalimide fluorophore, which is initially in a quenched or "off" state. The probe's specificity for TrxR2 is conferred by a 1,2-dithiolane (B1197483) moiety.
The detection mechanism is a two-step process initiated by the enzymatic activity of TrxR2. First, TrxR2 catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring of the this compound molecule. This is followed by a spontaneous intramolecular cyclization reaction that releases the naphthalimide fluorophore. The liberated fluorophore is highly fluorescent, resulting in a significant "on" signal that can be measured using fluorescence microscopy or flow cytometry. A triphenylphosphonium cation is incorporated into the this compound structure to specifically target the probe to the mitochondria.
Signaling Pathway and Detection Mechanism
The following diagram illustrates the signaling pathway of TrxR2 and the subsequent activation of the this compound probe.
An In-depth Technical Guide to Mito-TRFS: Chemical Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-TRFS is a pioneering "off-on" fluorescent probe designed for the specific detection and imaging of mitochondrial thioredoxin reductase (TrxR2) activity within living cells.[1][2][3] Its ability to selectively report on the activity of this crucial mitochondrial enzyme has made it an invaluable tool in studying mitochondrial redox biology and its implications in various pathological conditions, including neurodegenerative diseases like Parkinson's disease.[2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed experimental protocols for the application of this compound.
Chemical Structure and Properties
This compound is a complex organic molecule comprising three key functional domains: a naphthalimide fluorophore, a mitochondria-targeting triphenylphosphonium (TPP) cation, and a 1,2-dithiolane-based recognition moiety for TrxR2.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Chemical Formula | C₃₈H₃₄IN₂O₅PS₂ |
| Molecular Weight | 820.70 g/mol |
| CAS Number | 1859102-62-7 |
| Appearance | Light yellow to green-yellow solid |
| Solubility | Soluble in DMSO (up to 5 mg/mL) |
| Absorption Max (λₘₐₓ) | ~375 nm (in TE buffer) |
| Emission Max (λₑₘ) | ~480 nm (in TE buffer, Quantum Yield, φ = 0.34) |
| Excitation (Ex) | 486 nm (for imaging the "on" state) |
| Emission (Em) | 525 nm (after reaction with TrxR2) |
| Absorption Shift (Post-reaction) | Red-shifted to ~438 nm upon reaction with TrxR2 |
| Emission Shift (Post-reaction) | Shifts to ~540 nm upon reaction with TrxR2 (Quantum Yield, φ = 0.19) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling. The overall reported yield for the final coupling step is approximately 10%.
Synthesis Pathway Overview
Detailed Methodologies
1. Synthesis of Intermediate 6 (Naphthalimide-TPP moiety):
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Step 1: Synthesis of 6-Amino-2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
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4-Amino-1,8-naphthalic anhydride is reacted with 3-amino-1-propanol in a suitable solvent such as ethanol (B145695) or 2-methoxyethanol (B45455) under reflux conditions.
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The product is typically purified by recrystallization.
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Step 2: Bromination.
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The hydroxyl group of the product from Step 1 is converted to a bromide, for example, using a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate solvent.
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Step 3: Synthesis of the Triphenylphosphonium Salt.
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The resulting bromo-functionalized naphthalimide is reacted with triphenylphosphine in a high-boiling solvent like toluene (B28343) or xylene at an elevated temperature to yield the triphenylphosphonium salt (Intermediate 6).
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2. Synthesis of Intermediate 2 (1,2-Dithiolan-4-ol):
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This intermediate is a cyclic disulfide. A common method for the synthesis of substituted 1,2-dithiolanes involves the oxidative cyclization of a corresponding 1,3-dithiol.
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For example, 1,3-dimercapto-2-propanol (B1199074) can be oxidized using a mild oxidizing agent like iodine or air in the presence of a base to form 1,2-dithiolan-4-ol (B3256722) (Intermediate 2).
3. Final Synthesis of this compound:
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Intermediate 6 is reacted with diphosgene in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (B109758) (DCM). This reaction forms a reactive chloroformate intermediate.
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Intermediate 2 is then added to the reaction mixture, which couples with the chloroformate to form the final product, this compound.
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The crude product is purified by silica (B1680970) gel column chromatography to yield this compound.
Mechanism of Action: "Off-On" Fluorescence
The fluorescence of the naphthalimide core in this compound is initially quenched. The detection mechanism relies on a specific reaction with active thioredoxin reductase (TrxR2) in the presence of its cofactor NADPH.
The process involves:
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Recognition and Reduction: The 1,2-dithiolane (B1197483) ring of this compound is recognized and reduced by the active selenocysteine-containing catalytic site of TrxR2.
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Disulfide Bond Cleavage: This enzymatic reduction leads to the cleavage of the disulfide bond, forming a dithiol intermediate.
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Intramolecular Cyclization: The newly formed thiol group undergoes a rapid intramolecular cyclization (a cyclization-elimination reaction).
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Fluorophore Release: This cyclization releases the highly fluorescent naphthalimide-TPP fluorophore, resulting in a significant increase in fluorescence intensity (a "turn-on" response).
Experimental Protocols
Live-Cell Imaging of Mitochondrial TrxR2 Activity
This protocol provides a general guideline for using this compound to image mitochondrial TrxR2 activity in adherent mammalian cells, such as HeLa cells. Optimization may be required for different cell types and experimental conditions.
Materials:
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This compound probe
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Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
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Cell culture medium (serum-free for staining)
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Phosphate-buffered saline (PBS)
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Adherent mammalian cells (e.g., HeLa)
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Glass-bottom imaging dishes or plates
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Confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
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Cell Preparation:
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Seed cells onto glass-bottom imaging dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.
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Culture cells under standard conditions (37°C, 5% CO₂).
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Preparation of this compound Staining Solution:
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Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C for short-term or -80°C for long-term storage, protected from light and moisture.
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On the day of the experiment, dilute the stock solution to a final working concentration of 1 µM in pre-warmed, serum-free cell culture medium. It is important to use serum-free medium during staining to avoid non-specific binding.
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Staining of Cells:
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Remove the culture medium from the cells and wash once with pre-warmed PBS.
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Add the 1 µM this compound staining solution to the cells, ensuring the entire cell monolayer is covered.
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Incubate the cells for 2 hours at 37°C in a CO₂ incubator.
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Washing:
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After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh, complete culture medium to remove any unbound probe.
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Imaging:
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Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
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Immediately transfer the dish to a confocal microscope equipped with a live-cell imaging chamber.
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Image the cells using an appropriate laser line for excitation (e.g., 488 nm) and collect the emission in the green channel (e.g., 500-550 nm).
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For mitochondrial co-localization studies, a mitochondrial counterstain such as MitoTracker™ Red CMXRos can be used following the manufacturer's protocol.
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Data Analysis:
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Analyze the fluorescence intensity within the mitochondria to quantify TrxR2 activity.
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Compare the fluorescence signals between different experimental groups (e.g., control vs. drug-treated cells).
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Conclusion
This compound stands as a powerful and specific tool for the real-time visualization of mitochondrial thioredoxin reductase 2 activity in living cells. Its well-defined chemical structure, coupled with a clear "off-on" fluorescence mechanism, allows for sensitive and selective detection. The synthetic route, though multi-stepped, is achievable with standard organic chemistry techniques. The provided experimental protocol offers a solid foundation for researchers to employ this compound in their investigations into mitochondrial redox signaling and its role in health and disease, paving the way for new discoveries and potential therapeutic interventions.
References
An In-depth Technical Guide to the Spectral Properties of Mito-TRFS Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-TRFS is a pioneering "off-on" fluorescent probe specifically engineered for the detection and imaging of mitochondrial thioredoxin reductase (TrxR2) activity within living cells.[1][2][3][4] Structurally, it features a triphenylphosphonium moiety that directs its accumulation within the mitochondria, driven by the mitochondrial membrane potential.[5] The probe's core mechanism relies on a TrxR2-mediated reduction, which triggers a significant increase in fluorescence, making it a valuable tool for investigating mitochondrial redox homeostasis and its dysregulation in various pathological conditions, notably in cellular models of Parkinson's disease.
Core Spectral and Photophysical Properties
The functionality of this compound as an "off-on" probe is rooted in a significant shift in its spectral properties upon interaction with its target, TrxR2, in the presence of NADPH. In its native state, the probe exhibits minimal fluorescence when excited at the optimal wavelength for its activated form. However, upon enzymatic reduction by TrxR2, it undergoes a conformational change that "turns on" a bright fluorescence signal. This process involves a red-shift in its maximum absorbance and a dramatic increase in its emission intensity.
| Property | Unbound State (this compound) | Activated State (Post-TrxR2 Reduction) | Reference |
| Maximum Absorption (λabs) | ~375 nm | ~438 nm | |
| Maximum Emission (λem) | ~480 nm (when excited at 375 nm) | ~540 nm (when excited at 438 nm) | |
| Optimal Excitation (λex) for Imaging | N/A (Weak Emission) | 438 nm | |
| Quantum Yield (φ) | 0.34 (when excited at 375 nm) | 0.19 (when excited at 438 nm) | |
| Fluorescence Increment | - | ~40-fold |
Mechanism of Action
This compound operates on a specific, enzyme-activated "off-on" mechanism. The probe contains a disulfide bond that quenches its fluorescence. The triphenylphosphonium cation targets the probe to the mitochondria. Inside the mitochondrial matrix, TrxR2, utilizing NADPH as a cofactor, reduces the disulfide bond in this compound. This reduction initiates a subsequent intramolecular cyclization reaction, which releases a naphthalimide fluorophore. The liberated fluorophore is highly fluorescent, resulting in a strong emission at approximately 540 nm. This process is highly selective for TrxR, with minimal response to other biological reductants like glutathione (B108866) (GSH) or cysteine (Cys).
Experimental Protocols
Live-Cell Fluorescence Microscopy Imaging
This protocol outlines the steps for staining live cells with this compound to visualize mitochondrial TrxR2 activity.
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Cell Preparation: Culture cells (e.g., HeLa or PC12) on glass-bottom dishes or coverslips to an appropriate confluency.
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Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to a final working concentration of 1 µM.
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Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound staining solution to the cells.
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Incubation: Incubate the cells for 2 hours at 37°C in a CO2 incubator, protected from light.
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Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh medium to remove any residual probe.
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Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters.
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Excitation: ~438 nm
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Emission: Collect fluorescence signal around 540 nm.
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For co-localization studies, a mitochondrial counterstain like MitoTracker Deep Red (MTDR) can be used.
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Flow Cytometry Analysis (General Protocol)
While specific flow cytometry protocols for this compound are not extensively detailed, the following general procedure, adapted for mitochondrial probes, can serve as a starting point. Optimization will be required.
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Cell Preparation: Harvest approximately 1 x 10^6 cells per sample and prepare a single-cell suspension.
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Probe Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 2% FCS) at a concentration that should be empirically determined (e.g., 50-500 nM range).
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Staining: Resuspend the cell pellet in 1 mL of the this compound staining solution.
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Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
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Washing: Centrifuge the cells (e.g., 1500 rpm for 5 minutes), discard the supernatant, and resuspend in fresh buffer. Repeat the wash step if high background is observed.
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Analysis: Analyze the cells on a flow cytometer. The fluorescence signal from this compound would likely be best detected using a 488 nm blue laser for excitation and a filter similar to that used for FITC or GFP (e.g., ~530/30 nm), though excitation may be suboptimal. The significant Stokes shift of the activated probe should be considered when designing the experiment.
Signaling Pathway Context: TrxR2 in Mitochondrial Redox Control
Mitochondrial Thioredoxin Reductase (TrxR2) is a critical selenoenzyme that maintains the redox state of mitochondrial thioredoxin (Trx2). This system is a cornerstone of the mitochondrial antioxidant defense, responsible for reducing oxidized peroxiredoxins (Prx) and other proteins, thereby detoxifying reactive oxygen species (ROS) like hydrogen peroxide. A decline in TrxR2 activity, which can be quantified by probes like this compound, leads to increased mitochondrial oxidative stress, a condition implicated in neurodegenerative diseases and other pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. abmole.com [abmole.com]
- 5. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Mitochondrial Redox Homeostasis: A Technical Guide to Thioredoxin Reductase 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the intricate network of cellular metabolism, mitochondria stand as the undisputed powerhouses, orchestrating energy production and a myriad of signaling pathways. Central to their proper function is a delicate balance of redox homeostasis, a state vigilantly maintained by a sophisticated antioxidant defense system. Among the key players in this system is Thioredoxin Reductase 2 (TXNRD2), a mitochondrial-specific selenoenzyme that serves as a critical regulator of mitochondrial redox status and a gatekeeper against oxidative stress-induced cellular damage. This technical guide provides an in-depth exploration of the multifaceted role of TXNRD2 in mitochondrial function, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of TXNRD2 action, its involvement in critical signaling pathways, and provide detailed experimental protocols for its study.
The Mitochondrial Thioredoxin System: A Guardian of Redox Balance
The primary function of TXNRD2 is to maintain the reduced state of mitochondrial thioredoxin 2 (Trx2), a small redox-active protein. This is accomplished through the transfer of reducing equivalents from NADPH to the oxidized disulfide in Trx2. Reduced Trx2, in turn, acts as a potent antioxidant by reducing oxidized peroxiredoxins (Prx3 and Prx5), which are crucial for detoxifying hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) generated as byproducts of oxidative phosphorylation.[1][2] This cascade, known as the mitochondrial thioredoxin system, is a primary defense against mitochondrial oxidative stress.
The enzymatic activity of TXNRD2 is indispensable for cellular viability. Genetic deletion of Txnrd2 in mice is embryonically lethal, highlighting its essential role in development, particularly in hematopoiesis and heart function.[3][4] Tissue-specific knockout models have further elucidated its importance, with cardiac-specific deletion leading to fatal dilated cardiomyopathy.[3]
Quantitative Data on TXNRD2
A comprehensive understanding of TXNRD2 function necessitates a quantitative approach. The following tables summarize key quantitative data related to TXNRD2 expression, enzymatic activity, and the effects of its inhibition.
Table 1: Tissue Distribution of Human TXNRD2 mRNA
| Tissue | Relative mRNA Expression Level |
| Adrenal Cortex | Highest |
| Heart | High |
| Liver | High |
| Testes | Moderate |
| Thyroid | Moderate |
| Lung | Moderate |
| Kidney | Moderate |
| Spleen | Moderate |
| Ovary | Moderate |
| Brain | Moderate |
| Skeletal Muscle | Low |
Data compiled from multiple sources indicating relative expression levels.
Table 2: Kinetic Parameters of Human Thioredoxin Reductases
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | E⁰' (V) |
| TXNRD2 | NADPH | 3.6 ± 0.3 | 25.0 ± 0.7 | -0.270 ± 0.002 |
| TXNRD1 (Cytosolic) | NADPH | 3.3 ± 0.2 | 30.3 ± 0.8 | -0.295 ± 0.002 |
Kinetic data for the reduction of their respective thioredoxins. The standard redox potential (E⁰') was determined using the NADP+/NADPH couple.
Table 3: Effects of TXNRD2 Knockdown or Inhibition on Mitochondrial Function
| Parameter | Cell/Tissue Type | Condition | Observed Effect | Reference |
| Mitochondrial ROS | H295R Adrenocortical Cells | 95% TXNRD2 Knockdown | ~3-fold increase in superoxide | |
| Reduced:Oxidized Glutathione (GSH:GSSG) Ratio | H295R Adrenocortical Cells | 95% TXNRD2 Knockdown | Significant decrease | |
| Oxygen Consumption Rate (OCR) | N27 Dopaminergic Cells | TXNRD2 Deficiency | Decreased maximal, reserve, and baseline respiration | |
| ATP Turnover | N27 Dopaminergic Cells | TXNRD2 Deficiency | Decreased | |
| Mitochondrial Membrane Potential | Trx2-deficient cardiomyocytes | Trx2 deletion (downstream of TXNRD2) | Depolarization | |
| Caspase-3/7 Activity | Trx2-deficient DT40 cells | Trx2 repression (downstream of TXNRD2) | Significant increase |
Table 4: Inhibition of Thioredoxin Reductase by Auranofin
| Cell Line | Auranofin IC₅₀ (µM) | Treatment Duration (h) | Reference |
| MDA-MB-231 (Breast Cancer) | ~3 | 24 | |
| B16-F10 (Melanoma) | 3 | 48 | |
| LLC (Lewis Lung Carcinoma) | 3 | 48 | |
| NCI-H1299 (Non-small cell lung cancer) | 1 (cytostatic), 5 (cytotoxic) | 24 |
IC₅₀ values represent the concentration of auranofin required to inhibit cell growth by 50%. Auranofin is a potent inhibitor of both TXNRD1 and TXNRD2.
Signaling Pathways Involving TXNRD2
Beyond its direct antioxidant role, TXNRD2 is intricately involved in cellular signaling pathways that govern cell fate and function.
The Mitochondrial Thioredoxin Antioxidant Pathway
The canonical function of TXNRD2 is to maintain the mitochondrial thioredoxin system in a reduced state, thereby enabling the detoxification of reactive oxygen species. This pathway is fundamental to mitochondrial health.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial thioredoxin system regulates nitric oxide-induced HIF-1alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies and Discovery of Mitochondria-Targeted Formaldehyde Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research and development of mitochondria-targeted fluorescent probes for the detection of formaldehyde (B43269) (FA). It focuses on the design, synthesis, mechanism of action, and experimental application of key probes, with a particular emphasis on the ratiometric sensor, MitoRFAP-2. This document is intended to serve as a detailed resource for researchers in the fields of chemical biology, cell biology, and pharmacology who are interested in studying mitochondrial formaldehyde homeostasis.
Introduction: The Need for Subcellular Formaldehyde Detection
Formaldehyde is a highly reactive aldehyde that is both an environmental toxin and an endogenously produced metabolite.[1] Within the cell, it plays a dual role, acting as a genotoxic stressor at high concentrations while also serving as a key one-carbon (1C) source for the biosynthesis of essential macromolecules like nucleotides and amino acids.[1] The mitochondrion is a central hub for formaldehyde metabolism, housing enzymes responsible for both its production, such as serine hydroxymethyltransferase 2 (SHMT2), and its detoxification, like aldehyde dehydrogenase 2 (ALDH2).[1] Given the highly compartmentalized nature of formaldehyde metabolism, the development of chemical tools capable of monitoring its flux with subcellular resolution is critical to understanding its physiological and pathological roles.[1][2] This guide details the early studies of probes designed specifically to detect formaldehyde within the mitochondria.
Design and Synthesis of Mitochondria-Targeted Formaldehyde Probes
The development of effective mitochondria-targeted formaldehyde probes has centered on a bifunctional design strategy. This involves the integration of a formaldehyde-sensitive fluorophore with a mitochondria-targeting moiety.
The MitoRFAP Series: A Ratiometric Approach
A significant advancement in this area is the development of the Mitochondrial-targeted Ratiometric Formaldehyde Probes (MitoRFAPs). These probes are engineered with two key components:
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A Formaldehyde-Sensitive Coumarin (B35378) Dye: This component utilizes a 2-aza-Cope rearrangement reaction for the selective detection of formaldehyde. This reaction is highly specific for formaldehyde over other biologically relevant aldehydes.
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A Lipophilic Triphenylphosphonium (TPP) Cation: The TPP group is a well-established mitochondria-targeting moiety that facilitates the accumulation of the probe within the mitochondrial matrix due to the negative mitochondrial membrane potential.
The synthesis of the MitoRFAP probes is modular, relying on a key alkyne-functionalized coumarin intermediate, RFAP-alkyne, which is then conjugated to TPP-azide linkers of varying lengths.
Synthesis of MitoRFAP-2
The synthesis of MitoRFAP-2, a prominent member of this series, involves a multi-step process.
Diagram 1: Synthesis Pathway of MitoRFAP-2
Caption: Synthetic route for the MitoRFAP-2 probe.
Mechanism of Action and Sensing Principle
The detection of formaldehyde by the MitoRFAP probes is based on a well-defined chemical reaction that results in a ratiometric fluorescent response.
The 2-Aza-Cope Rearrangement
Upon reaction with formaldehyde, the homoallylic amine on the coumarin core of the MitoRFAP probe undergoes a 2-aza-Cope rearrangement. This is followed by a hydrolysis step that releases a more fluorescent product. This reaction is highly selective for formaldehyde.
Diagram 2: Mechanism of Formaldehyde Detection by MitoRFAP Probes
Caption: Ratiometric detection of formaldehyde via 2-aza-Cope rearrangement.
Ratiometric Fluorescence
The key advantage of the MitoRFAP probes is their ratiometric readout. The unreacted probe (reactant) and the formaldehyde-reacted probe (product) have distinct excitation spectra. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 470 nm for the product and 420 nm for the reactant) at a single emission wavelength (e.g., 510 nm), a quantitative measure of formaldehyde concentration can be obtained. This ratiometric approach provides an internal calibration that corrects for variations in probe loading, illumination intensity, and sample thickness.
Quantitative Data Summary
The photophysical properties and performance metrics of mitochondria-targeted formaldehyde probes are crucial for their application in biological research.
| Probe | Excitation (Reactant/Product) (nm) | Emission (nm) | Fold Change in Fluorescence Ratio | Detection Limit | Reference |
| MitoRFAP-1 | 420 / 470 | 510 | Not specified | Not specified | |
| MitoRFAP-2 | 420 / 470 | 510 | ~5.5-fold | Not specified | |
| Mito-FA-FP | Not specified (Two-photon) | Not specified | 12-fold enhancement | 12.4 µM | |
| Reversible Probe (B2P) | Not specified | 505 / 620 | Ratiometric | 0.16 µM |
Experimental Protocols
Detailed methodologies are essential for the successful application of these probes in a research setting.
Synthesis of MitoRFAP-2
The synthesis of MitoRFAP-2 is a multi-step process that requires expertise in organic synthesis. The key steps are outlined below, based on the published procedure:
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Synthesis of Alkyne-Functionalized Coumarin (Compound 2): Compound 1 (7-hydroxy-4-methylcoumarin) undergoes a titanium-catalyzed Friedel-Crafts acylation to yield the alkyne-functionalized coumarin 2.
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Formylation to Coumarin Aldehyde (Compound 3): Dye 2 is formylated using a Vilsmeier-Haack reaction to produce the corresponding coumarin aldehyde 3.
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Amino-prenylation to RFAP-alkyne (4): Aldehyde 3 is treated with ammonia (B1221849) followed by 3-methyl-2-butenylboronic acid pinacol (B44631) ester to generate the modular RFAP-alkyne synthon 4.
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Ligation to TPP-azide: The RFAP-alkyne is then ligated to a TPP-azide conjugate with a specific linker length to yield the final MitoRFAP-2 probe.
Live Cell Imaging of Mitochondrial Formaldehyde
The following is a general protocol for using MitoRFAP-2 to image mitochondrial formaldehyde in living cells:
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Cell Culture: Plate cells (e.g., HeLa or HEK 293T) on a suitable imaging dish and culture under standard conditions.
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Probe Loading: Prepare a stock solution of MitoRFAP-2 in DMSO. Dilute the stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS) to a final concentration of 2 µM.
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Incubation: Remove the culture medium from the cells and wash with HBSS. Incubate the cells with the MitoRFAP-2 solution for 30 minutes at 37°C.
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Treatment (Optional): To observe changes in formaldehyde levels, the cells can be treated with exogenous formaldehyde (e.g., 500 µM in HBSS for 1 hour) or with pharmacological agents that modulate endogenous formaldehyde production or scavenging.
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Imaging: After incubation, wash the cells with HBSS to remove excess probe. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the ratiometric imaging of MitoRFAP-2 (excitation at ~405 nm and ~488 nm).
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Image Analysis: Quantify the ratiometric response by calculating the ratio of the fluorescence intensity at the two excitation wavelengths.
Diagram 3: Experimental Workflow for Mitochondrial Formaldehyde Imaging
Caption: General workflow for live-cell imaging of mitochondrial formaldehyde.
Applications and Future Directions
The development of mitochondria-targeted formaldehyde probes like MitoRFAP-2 has enabled researchers to begin to unravel the complexities of mitochondrial formaldehyde homeostasis. These tools have been used to:
-
Detect changes in mitochondrial formaldehyde pools in response to genetic and pharmacological manipulation of enzymes involved in one-carbon metabolism.
-
Profile basal levels of mitochondrial formaldehyde across different cell lines.
-
Demonstrate a correlation between formaldehyde-dependent fluorescence and the expression levels of key metabolic enzymes like SHMT2 and ALDH2.
Future research in this area will likely focus on the development of probes with enhanced sensitivity, faster response times, and multi-color imaging capabilities to allow for the simultaneous detection of multiple analytes within the mitochondria. These next-generation probes will be invaluable for further dissecting the role of mitochondrial formaldehyde in health and disease, and for the development of novel therapeutic strategies targeting formaldehyde-related pathologies.
References
- 1. A mitochondrial-targeted activity-based sensing probe for ratiometric imaging of formaldehyde reveals key regulators of the mitochondrial one-carbon pool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mitochondrial-targeted activity-based sensing probe for ratiometric imaging of formaldehyde reveals key regulators of the mitochondrial one-carbon pool - Chemical Science (RSC Publishing) [pubs.rsc.org]
Unveiling the "Off-On" Mechanism of Mito-TRFS: A Technical Guide
A Deep Dive into the Core Functionality of a Mitochondria-Targeted Fluorescent Probe for Thioredoxin Reductase Activity
This technical guide provides an in-depth exploration of the "off-on" mechanism of Mito-TRFS, a fluorescent probe designed to specifically monitor the activity of mitochondrial thioredoxin reductase (TrxR2). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the probe's design, activation mechanism, and practical application, supported by experimental data and protocols.
This compound has emerged as a valuable tool for investigating the intricate role of TrxR2 in cellular redox homeostasis and its implications in various pathological conditions, including Parkinson's disease.[1][2][3][4][5] Its ability to selectively visualize TrxR2 activity within the mitochondria of living cells offers a significant advantage in studying mitochondrial dysfunction and associated diseases.
Core "Off-On" Mechanism
The functionality of this compound is rooted in a sophisticated chemical design that allows for a dramatic increase in fluorescence upon interaction with its target enzyme, TrxR2. In its native "off" state, the probe exhibits minimal fluorescence. The activation to the "on" state is a highly specific event triggered by the enzymatic activity of TrxR.
The core structure of this compound is an evolution of its predecessor, TRFS-green, featuring a crucial addition: a triphenylphosphonium (TPP) moiety. This positively charged group facilitates the probe's accumulation within the negatively charged mitochondrial matrix, ensuring targeted analysis of TrxR2.
The "off-on" switch is controlled by a disulfide bond integrated into the probe's structure. In the presence of active TrxR and its cofactor NADPH, the disulfide bond is reduced to two thiol groups. This reduction instigates a self-immolative cleavage and subsequent cyclization of a carbamate (B1207046) linker, which in turn liberates the fluorophore from a quenching moiety. The unquenched fluorophore then emits a bright green fluorescence, signaling the presence and activity of TrxR. This process results in a significant fluorescence increment of approximately 40-fold.
Caption: The activation pathway of the this compound probe by mitochondrial thioredoxin reductase 2 (TrxR2).
Quantitative Data Summary
The performance of this compound and its parent compounds has been quantitatively evaluated, highlighting its advantages in sensitivity and response time.
| Probe | Target | Fluorescence Increment (Fold) | Response Time | Excitation (Ex) Wavelength (nm) | Emission (Em) Wavelength (nm) |
| This compound | Mitochondrial TrxR (TrxR2) | ~40 | ~1 hour | 438 | ~540 |
| TRFS-green | TrxR | ~30 | >2 hours | 438 | 538 |
| TRFS-red | TrxR | ~90 | ~1.5 hours | - | - |
| Fast-TRFS | TrxR | >150 | <5 minutes | - | - |
Data compiled from multiple sources.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Assay for TrxR Activity
This protocol details the measurement of TrxR activity using this compound in a cell-free system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant TrxR1 or TrxR2
-
NADPH stock solution (e.g., 20 mM)
-
TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in TE buffer containing the desired concentration of recombinant TrxR (e.g., 75 nM).
-
Add NADPH to a final concentration of 200 µM.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 438 nm and an emission wavelength of approximately 540 nm.
-
Monitor the fluorescence increase over time (e.g., for 60 minutes) at 37°C.
-
A control reaction without TrxR should be run in parallel to determine the background fluorescence.
Caption: A streamlined workflow for conducting an in vitro TrxR activity assay using the this compound probe.
Live Cell Imaging of Mitochondrial TrxR2 Activity
This protocol outlines the use of this compound for visualizing TrxR2 activity in living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
This compound stock solution
-
Confocal microscope
Procedure:
-
Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a working solution of this compound in cell culture medium at a final concentration of 1 µM.
-
Remove the existing culture medium from the cells and wash with PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 2 hours at 37°C in a CO2 incubator.
-
After incubation, wash the cells with PBS to remove excess probe.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using a confocal microscope with appropriate filter sets for green fluorescence (excitation ~438 nm, emission ~540 nm).
-
For co-localization studies, a mitochondrial counterstain like MitoTracker Red can be used.
Selectivity of this compound
The specificity of this compound for TrxR is a critical aspect of its utility. Studies have shown that the probe exhibits high selectivity for TrxR over other biologically relevant reactive oxygen species and enzymes, such as glutathione (B108866) reductase (GR) and a mutant form of TrxR (U498C TrxR) that lacks the critical selenocysteine (B57510) residue. This selectivity ensures that the observed fluorescence signal is a direct reflection of TrxR activity.
Caption: A logical diagram illustrating the high selectivity of the this compound probe for thioredoxin reductase.
Concluding Remarks
This compound stands as a potent and specific tool for the real-time monitoring of mitochondrial thioredoxin reductase activity in living cells. Its well-defined "off-on" mechanism, coupled with its mitochondrial targeting capabilities, provides researchers with a reliable method to investigate the role of TrxR2 in health and disease. The protocols and data presented in this guide offer a comprehensive resource for the effective implementation of this compound in diverse research applications. However, it is important to note that like its predecessor TRFS-green, this compound may have certain design-related shortcomings, and its potential activation by TrxR1 in the cytosol before mitochondrial translocation should be considered when interpreting results.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Mito-TRFS specificity for mitochondrial thioredoxin reductase
An In-depth Technical Guide to the Specificity of Mito-TRFS for Mitochondrial Thioredoxin Reductase
Introduction
The mitochondrial thioredoxin system, a key component of cellular redox homeostasis, is crucial for regulating mitochondrial function and mitigating oxidative stress.[1] Central to this system is mitochondrial thioredoxin reductase (TrxR2), a selenocysteine-containing enzyme responsible for maintaining the reduced state of thioredoxin 2 (Trx2).[1] This system plays a vital role in detoxifying reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite, through the action of peroxiredoxins.[1][2] Given the link between TrxR2 dysfunction and various pathologies, including cardiovascular diseases and neurodegenerative disorders like Parkinson's disease, tools for accurately monitoring its activity in live cells are of paramount importance.[3]
This compound is a fluorescent probe designed as the first "off-on" tool for specifically imaging TrxR2 activity within the mitochondria of living cells. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism, specificity, and practical application for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is engineered with three key components: a recognition moiety (a 1,2-dithiolane (B1197483) scaffold), a quenched fluorophore, and a mitochondria-targeting group (triphenylphosphonium cation). In its native state, the probe is non-fluorescent ("off"). The detection mechanism is a highly specific, enzyme-triggered process.
-
Enzymatic Reduction : TrxR2, using NADPH as a reducing equivalent, catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring of this compound.
-
Intramolecular Cyclization : The reduction initiates a spontaneous intramolecular cyclization reaction.
-
Fluorophore Release : This cyclization liberates the unquenched fluorophore, resulting in a significant increase in fluorescence intensity ("on").
This "off-on" response allows for the direct visualization of TrxR2 activity with a high signal-to-noise ratio.
Caption: Reaction mechanism of this compound activation by TrxR2.
Specificity and Selectivity
The specificity of this compound for TrxR2 is a critical aspect of its utility. The probe has been evaluated against various biological reductants and related enzymes.
Selectivity over Other Reductants
In vitro studies have demonstrated that this compound exhibits high selectivity for TrxR over other biological species. Common cellular thiols such as glutathione (B108866) (GSH) and cysteine (Cys) do not produce a significant fluorescence increase. Similarly, glutathione reductase (GR), an enzyme structurally related to TrxR, has a negligible effect on the probe's activation. This high selectivity is attributed to the specific recognition of the 1,2-dithiolane scaffold by the active site of TrxR.
Mitochondrial Targeting
This compound incorporates a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria due to the organelle's negative membrane potential. Co-localization studies with established mitochondrial trackers (e.g., MitoTracker Deep Red) confirm that the fluorescence signal from activated this compound originates predominantly from the mitochondria.
Considerations and Limitations
While this compound demonstrates excellent selectivity, it is important to consider potential limitations. The recognition moiety of this compound is shared with its precursor, TRFS-green. Concerns have been raised that cytosolic thioredoxin reductase (TrxR1) could potentially activate the probe before it reaches the mitochondria. Because the TPP cation is part of the fluorophore itself, any prematurely activated probe would still be directed to the mitochondria, potentially leading to an overestimation of TrxR2 activity. Therefore, experimental results should be interpreted with an understanding of this possibility, and the use of appropriate controls, such as TrxR inhibitors, is highly recommended.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Spectroscopic Properties of this compound
| State | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Quantum Yield (φ) | Reference |
|---|---|---|---|---|
| Before TrxR2 action | ~375 | ~480 (strong); weak at 540 | 0.34 (at 375 nm Ex) |
| After TrxR2 action | ~438 | ~540 | 0.19 | |
Table 2: In Vitro Selectivity of this compound
| Substance | Concentration | Incubation Time | Fluorescence Fold Increase (F/F₀) | Reference |
|---|---|---|---|---|
| TrxR1 + NADPH | 75 nM / 200 µM | 60 min | ~40 | |
| Glutathione (GSH) | 5 mM | 60 min | < 2 | |
| Cysteine (Cys) | 1 mM | 60 min | < 2 | |
| Glutathione Reductase (GR) + NADPH | 1 µg/mL / 200 µM | 60 min | < 2 |
| U498C TrxR (mutant) + NADPH | 1 µg/mL / 200 µM | 60 min | < 5 | |
Table 3: Recommended Parameters for Cellular Imaging
| Parameter | Value | Cell Line Examples | Reference |
|---|---|---|---|
| Working Concentration | 1 µM | HeLa, PC12 | |
| Incubation Time | 2 hours | HeLa, PC12 |
| Co-localization Stain | MitoTracker Deep Red (100 nM) | HeLa | |
Experimental Protocols
Protocol 1: In Vitro Selectivity Assay
This protocol details the procedure for validating the selectivity of this compound for TrxR2 against other biological reductants.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Recombinant rat TrxR1 (or human TrxR2)
-
NADPH
-
Glutathione (GSH), Cysteine (Cys), Glutathione Reductase (GR)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound at 10 µM in TE buffer.
-
In separate wells of the 96-well plate, add the this compound working solution.
-
Add the respective analytes to each well to achieve the final concentrations specified in Table 2 (e.g., 75 nM TrxR1, 200 µM NADPH, 5 mM GSH, etc.). Include a "probe only" control.
-
For enzyme reactions (TrxR, GR), ensure the addition of 200 µM NADPH as a cofactor.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 438 nm and emission at 540 nm.
-
Calculate the fluorescence fold increase (F/F₀) by dividing the intensity of each sample well (F) by the intensity of the "probe only" control well (F₀).
Protocol 2: Live-Cell Imaging of Mitochondrial TrxR2
This protocol provides a step-by-step guide for imaging TrxR2 activity in living cells.
Caption: Experimental workflow for live-cell imaging with this compound.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
MitoTracker Deep Red (or other mitochondrial stain)
-
Phosphate-buffered saline (PBS), pre-warmed
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with live-cell imaging chamber
Procedure:
-
Cell Seeding : Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment. Allow cells to adhere for 24-48 hours.
-
Treatment (Control/Inhibition) : For inhibitor studies, pre-treat cells with a TrxR inhibitor (e.g., Auranofin) for the desired time (e.g., 4 hours). Include a vehicle (DMSO) control.
-
Probe Loading : Remove the medium and add fresh, pre-warmed medium containing 1 µM this compound. Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Mitochondrial Co-staining : For the final 15-30 minutes of the incubation period, add a mitochondrial co-stain (e.g., 100 nM MitoTracker Deep Red) directly to the medium.
-
Washing : Remove the probe-containing medium and gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging : Add pre-warmed live-cell imaging medium to the dish. Immediately transfer the dish to the confocal microscope equipped with a stage-top incubator (37°C, 5% CO₂).
-
Image Acquisition : Acquire images using appropriate laser lines and filters. For this compound, use ~440-450 nm excitation and collect emission at ~520-560 nm. For MitoTracker Deep Red, use ~640 nm excitation and collect emission at >660 nm. Analyze images for fluorescence intensity and co-localization.
Mitochondrial Thioredoxin Signaling Pathway
TrxR2 is the rate-limiting enzyme in the primary mitochondrial antioxidant pathway that relies on thioredoxin. This system is essential for protecting mitochondria from oxidative damage.
Caption: The mitochondrial thioredoxin antioxidant pathway.
Conclusion
This compound is a valuable and highly selective tool for the real-time visualization of mitochondrial thioredoxin reductase activity in live cells. Its "off-on" fluorescence mechanism provides a robust signal for imaging and quantification. While it demonstrates excellent specificity over other cellular reductants, researchers should remain aware of the potential for activation by cytosolic TrxR1. By employing the detailed protocols and controls outlined in this guide, professionals in research and drug development can effectively leverage this compound to investigate the critical role of TrxR2 in health and disease.
References
- 1. The mitochondrial thioredoxin reductase system (TrxR2) in vascular endothelium controls peroxynitrite levels and tissue integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial thioredoxin reductase system (TrxR2) in vascular endothelium controls peroxynitrite levels and tissue integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Mito-TRFS: A Technical Guide to a Mitochondria-Specific Fluorescent Probe for Thioredoxin Reductase 2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of Mito-TRFS, a fluorescent probe for monitoring the activity of mitochondrial thioredoxin reductase 2 (TrxR2). This document details the probe's mechanism of action, experimental protocols for its application in cellular biology, and its role in elucidating signaling pathways related to mitochondrial dysfunction.
Core Principles of this compound
This compound is a vital tool for researchers, functioning as a highly selective "off-on" fluorescent probe designed to image the activity of TrxR2 within living cells.[1][2][3][4][5] Its strategic design incorporates a triphenylphosphonium cation, which facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential. The core of its mechanism lies in a disulfide bond that quenches its fluorescence. In the presence of active TrxR2, this bond is reduced, leading to a significant increase in fluorescence, thereby providing a direct measure of enzyme activity.
The specificity of this compound for TrxR2 over other cellular thiols, such as glutathione (B108866) (GSH) and cysteine (Cys), makes it a reliable indicator of mitochondrial redox status. This specificity is crucial for understanding the intricate role of TrxR2 in cellular processes and its implication in various pathologies.
Quantitative Data Summary
The spectral properties of this compound are fundamental to its application. The following table summarizes the key quantitative data for this probe.
| Property | Value | Condition |
| Molar Mass | 820.7 g/mol | N/A |
| Purity | ≥99.0% | Commercially available standard |
| Form | Solid | N/A |
| Storage Temperature | 4°C (short-term), -20°C (long-term, 1 month), -80°C (long-term, 6 months) | Protect from light and moisture |
| Solubility | 5 mg/mL in DMSO | Requires ultrasonic warming to 60°C |
| Excitation Wavelength (Off-state) | ~375 nm | In TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) at 37°C |
| Emission Wavelength (Off-state) | ~480 nm | In TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) at 37°C |
| Excitation Wavelength (On-state) | ~438 nm (after reaction with TrxR2) | In TE buffer with TrxR1 and NADPH |
| Emission Wavelength (On-state) | ~540 nm (after reaction with TrxR2) | In TE buffer with TrxR1 and NADPH |
Experimental Protocols
Live Cell Imaging of Mitochondrial TrxR2 Activity
This protocol is designed for the qualitative and semi-quantitative assessment of TrxR2 activity in live cells using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with appropriate filter sets (e.g., for DAPI and FITC/GFP)
-
HeLa cells (or other suitable cell line)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C or -80°C, protected from light and moisture.
-
-
Cell Culture:
-
Culture HeLa cells on glass-bottom dishes or coverslips suitable for microscopy until they reach the desired confluency.
-
-
Staining:
-
Dilute the this compound stock solution to a final working concentration of 1 µM in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 2 hours at 37°C in a CO2 incubator.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Use an excitation wavelength of approximately 486 nm and collect the emission at around 525 nm.
-
Quantitative Assay of TrxR2 Activity in Mitochondrial Extracts
This protocol provides a method for the quantitative measurement of TrxR2 activity in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
This compound
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of NADPH in the assay buffer.
-
-
Mitochondrial Lysate Preparation:
-
Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.
-
Lyse the isolated mitochondria using a suitable lysis buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Mitochondrial lysate (adjust volume for a consistent protein amount)
-
Assay Buffer to a final volume of 100 µL
-
10 µM this compound (final concentration)
-
200 µM NADPH (final concentration)
-
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every 5 minutes.
-
Use an excitation wavelength of ~438 nm and an emission wavelength of ~540 nm.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve) for each sample.
-
The rate of fluorescence increase is directly proportional to the TrxR2 activity in the mitochondrial extract.
-
Visualizing Molecular Interactions and Pathways
This compound Activation by Thioredoxin Reductase 2
The following diagram illustrates the "off-on" mechanism of this compound upon interaction with TrxR2.
Caption: Activation mechanism of the this compound probe by TrxR2.
Experimental Workflow for Live Cell Imaging
This diagram outlines the key steps in the experimental workflow for using this compound to visualize TrxR2 activity in living cells.
Caption: Workflow for live-cell imaging with this compound.
TrxR2 Dysfunction in Parkinson's Disease Signaling
This compound has been instrumental in linking TrxR2 dysfunction to neurodegenerative diseases like Parkinson's. The following diagram illustrates the proposed signaling pathway where reduced TrxR2 activity contributes to neuronal cell death.
Caption: Role of TrxR2 dysfunction in Parkinson's disease pathogenesis.
References
- 1. Thiol-Redox Signaling, Dopaminergic Cell Death, and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioredoxin Reductase Deficiency Potentiates Oxidative Stress, Mitochondrial Dysfunction and Cell Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin Reductase Deficiency Potentiates Oxidative Stress, Mitochondrial Dysfunction and Cell Death in Dopaminergic Cells | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Decoding Parkinson's Disease: The interplay of cell death pathways, oxidative stress, and therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of Thioredoxin Reductase 2 (TrxR2) with Mito-TRFS
Introduction
Thioredoxin Reductase 2 (TrxR2) is a key enzyme within the mitochondrial antioxidant system, playing a critical role in maintaining cellular redox homeostasis. Dysregulation of TrxR2 activity is implicated in various pathologies, including neurodegenerative diseases and cancer. Mito-TRFS is a novel "off-on" fluorescent probe specifically designed for the real-time imaging of TrxR2 activity in the mitochondria of living cells. This probe offers high selectivity and sensitivity, providing a powerful tool for researchers and drug development professionals to investigate the function of TrxR2 and screen for potential therapeutic modulators.
The this compound probe is structurally similar to its predecessor, TRFS-green, but incorporates a triphenylphosphonium moiety that specifically targets it to the mitochondria. In its native state, the fluorescence of this compound is quenched. Upon reaction with TrxR2, the probe undergoes a disulfide cleavage and subsequent intramolecular cyclization, releasing a highly fluorescent molecule and resulting in a significant increase in fluorescence intensity. This "off-on" mechanism provides a high signal-to-noise ratio for clear visualization of TrxR2 activity.
Product Information
| Feature | Description |
| Product Name | This compound |
| Target | Mitochondrial Thioredoxin Reductase 2 (TrxR2) |
| Probe Type | "Off-On" Fluorescent Probe |
| CAS Number | 1859102-62-7 |
| Molecular Formula | C38H34IN2O5PS2 |
| Molecular Weight | 820.70 g/mol |
Spectral Properties
| Parameter | Wavelength (nm) | Notes |
| Excitation (Ex) | ~438 nm | The maximal absorption of this compound itself is at ~375 nm, but after reacting with TrxR2, the absorbance maximum shifts to ~438 nm. |
| Emission (Em) | ~540 nm | A significant increase in fluorescence emission is observed at this wavelength upon reaction with TrxR2. |
| Unreacted Probe Emission | Weak emission when excited at 438 nm. Strong emission at ~480 nm when excited at 375 nm. | This allows for a clear distinction between the "off" and "on" states of the probe. |
Signaling Pathway and Mechanism of Action
The this compound probe is designed to specifically react with mitochondrial Thioredoxin Reductase 2. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound activation by TrxR2 in mitochondria.
Experimental Protocols
Reagent Preparation and Storage
1. This compound Stock Solution Preparation:
-
To prepare a 1 mM stock solution, dissolve the this compound solid in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, for 1 mg of this compound (MW: 820
Application Notes and Protocols for Mito-TRFS in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key pathological feature in a host of neurodegenerative diseases. The mitochondrial thioredoxin reductase 2 (TrxR2) is a critical selenoenzyme within the mitochondrial antioxidant system, playing a pivotal role in maintaining mitochondrial redox homeostasis and neuronal survival.[1][2] Mito-TRFS is a novel, off-on fluorescent probe designed to specifically detect the activity of mitochondrial TrxR2 in living cells.[3] Upon reduction by TrxR2 in the presence of NADPH, this compound exhibits a significant increase in fluorescence, providing a direct measure of TrxR2 enzymatic activity.[4] These application notes provide a comprehensive guide for the utilization of this compound in primary neuron cultures to investigate mitochondrial function and screen for therapeutic compounds targeting TrxR2.
Principle of this compound Action
This compound is designed with a mitochondria-targeting moiety, ensuring its accumulation within the mitochondrial matrix. The probe contains a disulfide bond that is specifically cleaved by the active site of TrxR2. This cleavage event triggers a conformational change in the fluorophore, leading to a dramatic increase in its fluorescence quantum yield. The intensity of the emitted fluorescence is directly proportional to the activity of TrxR2.
Data Presentation
Table 1: Recommended Starting Conditions for this compound in Primary Neurons
| Parameter | Suggested Range | Starting Point | Notes |
| This compound Concentration | 0.5 - 5 µM | 1 µM | Optimal concentration should be determined empirically for each primary neuron type and experimental condition.[3] |
| Incubation Time | 30 - 120 minutes | 60 minutes | Time should be optimized to achieve a stable and maximal fluorescence signal with minimal cytotoxicity. |
| Excitation Wavelength | ~438 nm | 438 nm | The probe exhibits a red-shift in its maximum absorbance upon reduction by TrxR1. |
| Emission Wavelength | ~540 nm | 540 nm | A significant increase in emission is observed at this wavelength after the probe is "turned on" by TrxR2. |
| Imaging Temperature | 37°C | 37°C | Maintain physiological conditions during imaging to ensure accurate measurement of enzymatic activity. |
Table 2: Expected Changes in this compound Fluorescence in Experimental Models
| Experimental Condition | Expected Change in Fluorescence | Rationale |
| Oxidative Stress (e.g., H₂O₂ treatment) | Decrease | Oxidative stress can lead to the oxidation and inactivation of TrxR2, resulting in lower probe activation. |
| Neurotoxin Exposure (e.g., MPP+, 6-OHDA) | Decrease | Neurotoxins associated with Parkinson's disease have been shown to impair mitochondrial function and reduce TrxR2 activity. |
| Treatment with TrxR2 Inhibitor (e.g., Auranofin) | Significant Decrease | Direct inhibition of TrxR2 will prevent the activation of this compound, serving as a negative control. |
| Overexpression of TrxR2 | Increase | Increased levels of active TrxR2 will lead to a higher rate of this compound activation and thus, a stronger fluorescence signal. |
| Neuroprotective Compound Screening | Potential Increase/Preservation | Compounds that protect or enhance TrxR2 activity would be expected to increase or maintain this compound fluorescence in the face of a neurotoxic insult. |
Experimental Protocols
Protocol 1: Preparation of Primary Neuron Cultures
This protocol provides a general guideline for the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents. Specific details may need to be optimized based on the specific neuronal type and laboratory standards.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., glass-bottom dishes for imaging)
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect out the embryonic brains and place them in ice-cold dissection medium.
-
Isolate the cortices or hippocampi under a dissecting microscope.
-
Mince the tissue into small pieces and transfer to the enzyme solution.
-
Incubate at 37°C for the recommended time (e.g., 15-30 minutes for papain).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Add the enzyme inhibitor solution to stop the digestion.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Staining Primary Neurons with this compound
Materials:
-
Primary neuron cultures (7-14 DIV)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed imaging buffer (e.g., Hibernate-E or artificial cerebrospinal fluid)
-
Fluorescence microscope equipped with appropriate filters and a heated stage
Procedure:
-
Prepare a working solution of this compound in pre-warmed imaging buffer. The final concentration should be optimized (starting with 1 µM).
-
Remove the culture medium from the primary neurons and gently wash once with pre-warmed imaging buffer.
-
Add the this compound working solution to the neurons.
-
Incubate the cells at 37°C for the optimized duration (starting with 60 minutes).
-
After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with live-cell imaging on a fluorescence microscope.
Protocol 3: Image Acquisition and Analysis
Procedure:
-
Place the culture dish on the heated stage of the microscope and allow the temperature to equilibrate to 37°C.
-
Using a low-intensity light source to minimize phototoxicity, locate the neurons of interest.
-
Acquire images using the appropriate filter set for this compound (Excitation: ~438 nm, Emission: ~540 nm).
-
For quantitative analysis, ensure that all imaging parameters (e.g., exposure time, gain, laser power) are kept consistent across all experimental groups.
-
To quantify the fluorescence intensity, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within regions of interest (ROIs) drawn around the neuronal cell bodies or specific neurites.
-
Subtract the background fluorescence from a region without cells.
-
Normalize the fluorescence intensity of treated cells to that of control cells.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in primary neurons.
Caption: TrxR2 signaling pathway in neuronal mitochondria.
References
- 1. The Role of the Thioredoxin System in Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioredoxin 2 Offers Protection against Mitochondrial Oxidative Stress in H9c2 Cells and against Myocardial Hypertrophy Induced by Hyperglycemia [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mito-TRFS in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Mito-TRFS, a fluorescent probe for detecting mitochondrial thioredoxin reductase 2 (TrxR2) activity in live cells using flow cytometry. This document outlines the mechanism of action, detailed experimental protocols, data analysis, and applications in drug development.
Introduction to this compound
This compound is a novel "off-on" fluorescent probe specifically designed to target and measure the activity of thioredoxin reductase 2 (TrxR2) within the mitochondria of living cells.[1][2] In its native state, this compound exhibits minimal fluorescence. However, upon enzymatic reduction by TrxR2, the probe undergoes a conformational change that results in a significant increase in fluorescence intensity.[2] This property allows for the sensitive and specific detection of TrxR2 activity, a key enzyme in mitochondrial redox homeostasis.[3][4]
Spectral Properties:
-
"Off" State (unreacted):
-
Maximum Absorbance: ~375 nm
-
Emission: Strong at ~480 nm (when excited at 375 nm)
-
-
"On" State (after reaction with TrxR2):
-
Maximum Absorbance: Shifts to ~438 nm
-
Emission: Strong at ~540 nm (when excited at 438 nm)
-
Key Applications
-
Quantitative analysis of mitochondrial TrxR2 activity: Assess the basal enzymatic activity in various cell types.
-
Drug discovery and development: Screen for inhibitors or activators of TrxR2.
-
Disease research: Investigate the role of TrxR2 dysfunction in pathologies such as neurodegenerative diseases and cancer.
-
Toxicology studies: Evaluate the impact of compounds on mitochondrial redox function.
Signaling Pathway of Mitochondrial Thioredoxin Reductase 2 (TrxR2)
The mitochondrial thioredoxin system plays a crucial role in maintaining redox balance and protecting against oxidative stress within the mitochondria. TrxR2 is a central component of this system. The pathway diagram below illustrates the key interactions.
Caption: Mitochondrial TrxR2 Redox Signaling Pathway.
Experimental Workflow for this compound Flow Cytometry
The following diagram outlines the general workflow for measuring TrxR2 activity using this compound and flow cytometry.
Caption: Experimental workflow for this compound flow cytometry.
Detailed Experimental Protocols
Protocol 1: General Staining Protocol for Suspension Cells
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Suspension cells of interest
-
Flow cytometry tubes
Procedure:
-
Prepare this compound Stock Solution:
-
Bring the vial of this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to create a stock solution (e.g., 1 mM). Mix well until fully dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells to the desired density (typically not exceeding 1 x 10^6 cells/mL).
-
If applicable, treat cells with the compound of interest for the desired time. Include appropriate vehicle controls.
-
Harvest approximately 1 x 10^6 cells per flow cytometry tube.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with 1 mL of warm PBS. Centrifuge and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1 mL of pre-warmed PBS or serum-free medium.
-
Prepare a working solution of this compound by diluting the stock solution. A final concentration of 1 µM is a good starting point, but this should be optimized for your specific cell type and experimental conditions.
-
Add the diluted this compound to the cell suspension and mix gently.
-
-
Incubation:
-
Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Flow Cytometry Analysis:
-
Analyze the cells directly without washing.
-
Excite the stained cells using a 405 nm or 488 nm laser.
-
Collect the emission signal at approximately 540 nm (e.g., using a FITC or PE channel, depending on the cytometer's filter configuration).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Protocol 2: Staining Protocol for Adherent Cells
Materials:
-
Same as Protocol 1, plus:
-
Trypsin-EDTA or a gentle cell dissociation reagent
-
Complete cell culture medium (containing serum)
Procedure:
-
Prepare this compound Stock Solution: (Follow step 1 from Protocol 1)
-
Cell Preparation:
-
Culture adherent cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat cells with the compound of interest as required.
-
Carefully wash the cells with warm PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with 1 mL of warm PBS. Centrifuge and discard the supernatant.
-
-
Staining and Incubation: (Follow steps 3 and 4 from Protocol 1)
-
Flow Cytometry Analysis: (Follow step 5 from Protocol 1)
Data Presentation and Interpretation
Quantitative data from this compound flow cytometry experiments can be effectively summarized in tables. The primary metric for comparison is the Mean Fluorescence Intensity (MFI), which is directly proportional to the TrxR2 activity.
Table 1: Illustrative Example of TrxR2 Activity Measurement
| Cell Line | Treatment (24h) | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| HeLa | Vehicle (0.1% DMSO) | - | 1500 ± 120 | 1.0 |
| HeLa | TrxR2 Inhibitor A | 1 µM | 850 ± 95 | 0.57 |
| HeLa | TrxR2 Inhibitor A | 5 µM | 420 ± 50 | 0.28 |
| PC12 | Vehicle (0.1% DMSO) | - | 2100 ± 180 | 1.0 |
| PC12 | Compound B | 10 µM | 3500 ± 250 | 1.67 |
Data are presented as mean ± standard deviation from three independent experiments. This is illustrative data based on expected outcomes.
Table 2: Spectral Characteristics for Flow Cytometer Setup
| Probe | Excitation Laser | Emission Filter (nm) | Common Channel |
| This compound ("On") | 405 nm or 488 nm | 530/30 or 525/50 | FITC / PE |
| DAPI (Viability) | 405 nm | 450/50 | DAPI |
| Propidium Iodide (Viability) | 488 nm or 561 nm | 610/20 or 670/30 | PE-Texas Red / PerCP |
Concluding Remarks
The this compound probe, in conjunction with flow cytometry, provides a powerful and high-throughput method for the quantitative assessment of mitochondrial TrxR2 activity in live cells. The protocols and guidelines presented here offer a robust starting point for researchers in academic and industrial settings. Optimization of staining concentrations and incubation times for specific cell types is recommended to ensure data accuracy and reproducibility. This approach is highly valuable for elucidating the role of TrxR2 in cellular physiology and for the development of novel therapeutics targeting mitochondrial redox pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The mitochondrial thioredoxin reductase system (TrxR2) in vascular endothelium controls peroxynitrite levels and tissue integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial thioredoxin reductase system (TrxR2) in vascular endothelium controls peroxynitrite levels and tissue integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-localization Studies of Mito-TRFS with Mitochondrial Markers
Measuring Mitochondrial Thioredoxin Reductase 2 (TrxR2) Activity in Disease Models Using Mito-TRFS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Thioredoxin Reductase 2 (TrxR2) is a critical enzyme within the mitochondrial antioxidant system, playing a pivotal role in maintaining cellular redox homeostasis. Its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Mito-TRFS is a novel, cell-permeable, "off-on" fluorescent probe specifically designed to detect TrxR2 activity in living cells.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound to measure TrxR2 activity in various disease models, enabling researchers to investigate the role of mitochondrial redox stress in pathology and to screen for potential therapeutic interventions.
This compound is designed with a triphenylphosphonium moiety that directs its accumulation within the mitochondria. In its native state, the probe exhibits minimal fluorescence. However, upon reduction by TrxR2 in the presence of NADPH, this compound undergoes a conformational change that results in a significant increase in fluorescence intensity, providing a direct measure of TrxR2 enzymatic activity.
Data Presentation
The following tables summarize the spectral properties of this compound and provide an example of quantitative data obtained from a cellular model of Parkinson's disease.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Notes |
| Maximum Absorption (reduced) | ~438 | In the presence of TrxR and NADPH. |
| Maximum Absorption (native) | ~375 | In TE buffer. |
| Maximum Emission | ~540 | When excited at 438 nm. |
| Weak Emission (native) | ~480 | When excited at 375 nm. |
Table 2: TrxR2 Activity in a Cellular Model of Parkinson's Disease
| Cell Line | Treatment | This compound Fluorescence (Mean Fluorescence Intensity) | Fold Change vs. Control |
| PC12 | Vehicle (Control) | 100 ± 8.5 | 1.0 |
| PC12 | 100 µM 6-OHDA (24h) | 45 ± 5.2 | 0.45 |
Note: The data presented is representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Live-Cell Imaging of TrxR2 Activity using this compound
This protocol provides a general guideline for staining live cells with this compound and visualizing TrxR2 activity using fluorescence microscopy.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Adherent mammalian cells (e.g., HeLa, PC12) cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
-
Cell Culture:
-
Seed cells on glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.
-
-
Staining:
-
Warm the live-cell imaging medium and PBS to 37°C.
-
Prepare a fresh working solution of this compound in the pre-warmed imaging medium. The optimal concentration should be determined empirically but typically ranges from 1 µM to 10 µM. For HeLa cells, a concentration of 1 µM has been shown to be effective.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator, protected from light. An incubation time of 2 hours has been used for HeLa cells.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed live-cell imaging medium to the dish.
-
Immediately image the cells using a fluorescence microscope.
-
Microscopy Settings:
-
Excitation: ~438 nm
-
Emission: ~540 nm
-
Use appropriate filter sets for green fluorescence.
-
-
Protocol 2: Measuring TrxR2 Activity in a Parkinson's Disease Model (PC12 cells with 6-OHDA)
This protocol describes the use of this compound to measure the decline in TrxR2 activity in a well-established cellular model of Parkinson's disease.
Materials:
-
PC12 cells
-
6-hydroxydopamine (6-OHDA)
-
All materials listed in Protocol 1
Procedure:
-
Induction of Parkinson's Disease Phenotype:
-
Culture PC12 cells to the desired confluency.
-
Treat the cells with 100 µM 6-OHDA for 24 hours to induce oxidative stress and mimic Parkinson's disease-like conditions. Include a vehicle-treated control group.
-
-
This compound Staining and Imaging:
-
Following the 6-OHDA treatment, proceed with the staining and imaging steps as outlined in Protocol 1.
-
-
Image Analysis:
-
Capture fluorescence images from both the control and 6-OHDA-treated groups.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between the control and treated groups to determine the relative change in TrxR2 activity. A significant decrease in fluorescence in the 6-OHDA-treated cells indicates reduced TrxR2 activity.
-
Protocol 3: Flow Cytometry Analysis of TrxR2 Activity
Flow cytometry can be used for a high-throughput, quantitative analysis of TrxR2 activity in a cell population.
Materials:
-
Cells in suspension (or adherent cells detached using a non-enzymatic method)
-
FACS tubes
-
Flow cytometer with a blue laser (488 nm)
-
All necessary reagents from Protocol 1
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in pre-warmed PBS or cell culture medium.
-
-
Staining:
-
Add this compound to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells and resuspend in fresh, pre-warmed medium to remove excess probe.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the emission in the green channel (e.g., FITC channel).
-
Record the mean fluorescence intensity for each sample.
-
Mandatory Visualizations
Caption: TrxR2 signaling pathway and this compound mechanism.
Caption: Experimental workflow for measuring TrxR2 activity.
Caption: Logical relationship of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Excitation and emission wavelengths for Mito-TRFS microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mito-TRFS: A Fluorescent Probe for Mitochondrial Thioredoxin Reductase 2 (TrxR2) Activity
This compound is a novel, mitochondria-targeted, "off-on" fluorescent probe designed for the detection of mitochondrial thioredoxin reductase 2 (TrxR2) activity in living cells.[1][2][3] TrxR2 is a key enzyme in the mitochondrial antioxidant defense system, responsible for maintaining the reduced state of thioredoxin 2 (Trx2). This system plays a critical role in mitochondrial redox homeostasis and cellular signaling. Dysregulation of TrxR2 activity has been implicated in a variety of pathologies, including neurodegenerative diseases like Parkinson's disease, making it a significant target for research and drug development.[2]
This compound operates on a chemical reaction-based mechanism. In its native state, the probe exhibits minimal fluorescence. Upon reaction with TrxR2, a conformational change occurs, leading to a significant increase in fluorescence intensity, providing a direct readout of enzyme activity. Its specific localization to the mitochondria allows for the targeted investigation of this critical cellular compartment.
Spectral Properties of this compound
The utility of this compound as a fluorescent probe is defined by its distinct spectral characteristics in the "off" (unreacted) and "on" (reacted with TrxR2) states. Understanding these properties is crucial for designing imaging experiments and selecting appropriate microscope filter sets.
| State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Visual Appearance |
| "Off" State (Unreacted) | ~375 | ~480 | 0.34 | Weak blue fluorescence |
| "On" State (Reacted with TrxR2) | ~438 | ~540 | 0.19 | Strong green fluorescence |
Data compiled from studies in TE buffer.[4]
Signaling Pathway of Mitochondrial Thioredoxin Reductase 2 (TrxR2)
This compound allows for the specific measurement of TrxR2 activity within the broader context of the mitochondrial antioxidant system. The following diagram illustrates the central role of TrxR2 in this pathway.
Caption: The Mitochondrial Thioredoxin Antioxidant Pathway.
Experimental Protocols
Protocol 1: Live-Cell Imaging of TrxR2 Activity with this compound
This protocol provides a detailed procedure for staining live cells with this compound and acquiring fluorescent images using a confocal microscope.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Adherent mammalian cells (e.g., HeLa, SH-SY5Y)
-
Glass-bottom imaging dishes or plates
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will allow them to reach 50-70% confluency on the day of the experiment.
-
Incubate cells for 24-48 hours under standard cell culture conditions.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Cell Staining:
-
On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add pre-warmed live-cell imaging medium to the dish.
-
Immediately transfer the dish to the confocal microscope equipped with a live-cell imaging chamber.
-
-
Image Acquisition:
-
Allow the cells to equilibrate in the microscope's environmental chamber for at least 15 minutes before imaging.
-
Set the excitation wavelength to approximately 438 nm and collect emission between 520-560 nm to detect the "on" state of this compound.
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Acquire images using a high-sensitivity detector.
-
References
Application Notes and Protocols for Mito-TRFS in Studying Drug-Induced Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial oxidative stress is a key factor in the pathogenesis of various diseases and a common mechanism of drug-induced toxicity. The thioredoxin system, particularly the mitochondrial thioredoxin reductase (TrxR2), plays a crucial role in maintaining mitochondrial redox homeostasis. Mito-TRFS is a novel "off-on" fluorescent probe specifically designed to image and quantify the activity of TrxR2 in live cells.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate drug-induced mitochondrial oxidative stress.
This compound is a cell-permeable probe that selectively accumulates in the mitochondria. In its native state, the probe is non-fluorescent. Upon reduction by active TrxR2, a disulfide bond is cleaved, leading to an intramolecular cyclization that releases a fluorophore, resulting in a significant increase in fluorescence. This "off-on" mechanism provides a high signal-to-noise ratio for detecting changes in TrxR2 activity.
Core Applications
-
Screening for Drug-Induced Mitochondrial Toxicity: Rapidly identify compounds that inhibit or dysregulate TrxR2 activity, a key indicator of mitochondrial oxidative stress.
-
Mechanism of Action Studies: Elucidate the specific impact of drug candidates on the mitochondrial thioredoxin system.
-
Disease Modeling: Investigate the role of TrxR2 dysfunction in cellular models of diseases associated with oxidative stress, such as neurodegenerative disorders.[2]
Data Presentation
Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation (maximal) | ~486 |
| Emission (maximal) | ~525 |
Table 1: Excitation and emission wavelengths for the active form of this compound.[1]
Quantitative Analysis of Drug-Induced Changes in TrxR2 Activity
The following table summarizes representative data from a study using this compound to assess the impact of a neurotoxin, which serves as a model for drug-induced oxidative stress.
| Compound | Cell Line | Concentration | Treatment Time | Change in this compound Fluorescence |
| 6-hydroxydopamine (6-OHDA) | PC12 | 50 µM | 10 h | Significant decrease |
| 6-hydroxydopamine (6-OHDA) | PC12 | 100 µM | 10 h | More pronounced decrease |
| 6-hydroxydopamine (6-OHDA) | PC12 | 100 µM | 22 h | Further decrease |
| Auranofin (TrxR inhibitor) | HeLa | Dose-dependent | 6 h | Dose-dependent inhibition of fluorescence |
Table 2: Summary of quantitative data on changes in TrxR2 activity measured by this compound in response to drug/toxin treatment.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Drug-Induced Oxidative Stress and TrxR2 Activity
Caption: Drug-induced mitochondrial dysfunction leads to increased ROS, which inhibits TrxR2 activity.
Experimental Workflow for Assessing Drug-Induced Oxidative Stress using this compound
Caption: Workflow for this compound assay in drug-induced oxidative stress studies.
Experimental Protocols
Protocol 1: Detection of Drug-Induced Changes in TrxR2 Activity by Fluorescence Microscopy
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds and controls (e.g., vehicle control, a known TrxR2 inhibitor like Auranofin as a positive control)
-
Glass-bottom dishes or multi-well plates suitable for microscopy
-
Fluorescence microscope with appropriate filters (Excitation ~488 nm, Emission ~525 nm)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in glass-bottom dishes or multi-well plates and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare dilutions of your test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or controls.
-
Incubate for the desired time period (e.g., 2, 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
This compound Staining:
-
Prepare a 1 µM working solution of this compound in cell culture medium.[1]
-
Remove the drug-containing medium and wash the cells once with warm PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 2 hours at 37°C.
-
-
Washing:
-
Remove the this compound solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh, warm cell culture medium or PBS for imaging.
-
-
Image Acquisition:
-
Immediately image the cells using a fluorescence microscope.
-
Use excitation and emission wavelengths appropriate for the activated probe (Ex: ~488 nm, Em: ~525 nm).
-
Acquire images for each treatment condition, ensuring consistent imaging parameters (e.g., exposure time, gain).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the mitochondrial region in individual cells using image analysis software (e.g., ImageJ, CellProfiler).
-
Compare the fluorescence intensity of drug-treated cells to that of vehicle-treated controls. A decrease in fluorescence indicates inhibition of TrxR2 activity.
-
Protocol 2: High-Throughput Screening of Drug Effects on TrxR2 Activity using a Plate Reader
Materials:
-
This compound probe
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with bottom-reading capabilities and appropriate filters (Ex: ~488 nm, Em: ~525 nm)
-
Automated liquid handling system (recommended for high-throughput)
Procedure:
-
Cell Seeding: Seed cells into the microplate wells at a consistent density and allow them to adhere.
-
Compound Addition: Add test compounds and controls to the wells.
-
Incubation: Incubate for the desired treatment duration.
-
Probe Loading: Add this compound working solution (e.g., 1 µM) to all wells and incubate for 2 hours at 37°C.
-
Fluorescence Measurement:
-
Wash the wells with PBS (optional, can increase signal-to-noise).
-
Measure the fluorescence intensity of each well using a plate reader with bottom-read mode.
-
-
Data Analysis:
-
Normalize the fluorescence readings to a vehicle control.
-
Calculate the percentage of TrxR2 inhibition for each compound.
-
Identify "hits" based on a predefined threshold of inhibition.
-
Protocol 3: Quantitative Analysis of TrxR2 Activity by Flow Cytometry
Materials:
-
This compound probe
-
Flow cytometer with a blue laser (488 nm) and appropriate emission filter (e.g., 530/30 nm bandpass).
-
FACS tubes
-
Cell detachment solution (e.g., Trypsin-EDTA)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with test compounds as described in Protocol 1, typically in 6- or 12-well plates.
-
This compound Staining:
-
Load cells with 1 µM this compound for 2 hours at 37°C.
-
-
Cell Harvesting:
-
Wash cells with PBS.
-
Detach cells using a gentle cell detachment solution.
-
Resuspend cells in PBS or flow cytometry buffer and transfer to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting with the 488 nm laser and collecting the emission in the green channel.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Compare the MFI of drug-treated samples to the vehicle control to quantify changes in TrxR2 activity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient probe concentration or incubation time.- Low TrxR2 activity in the cell type used.- Photobleaching. | - Optimize probe concentration and incubation time.- Use a positive control (e.g., a compound known to not affect TrxR2) to establish baseline fluorescence.- Minimize light exposure during imaging. |
| High background fluorescence | - Incomplete washing of the probe.- Autofluorescence of the cells or medium. | - Ensure thorough washing after probe incubation.- Use phenol (B47542) red-free medium for imaging.- Include an unstained control to measure background autofluorescence. |
| Inconsistent results | - Variation in cell density.- Inconsistent incubation times.- Fluctuation in microscope settings. | - Ensure consistent cell seeding density.- Standardize all incubation and treatment times.- Use the same imaging parameters for all samples in an experiment. |
Conclusion
This compound is a powerful tool for investigating the impact of drugs on mitochondrial redox status by directly measuring the activity of TrxR2. The protocols provided herein offer a framework for utilizing this probe in various experimental setups, from detailed mechanistic studies using fluorescence microscopy to high-throughput screening of compound libraries. By carefully optimizing these protocols for specific cell types and experimental conditions, researchers can gain valuable insights into drug-induced mitochondrial oxidative stress.
References
Troubleshooting & Optimization
Navigating the Glow: A Troubleshooting Guide to Reduce Background Fluorescence with Mito-TRFS
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Mito-TRFS to probe mitochondrial thioredoxin reductase, achieving a high signal-to-noise ratio is paramount for reliable data. However, background fluorescence can often obscure the specific signal, leading to ambiguous results. This guide provides a comprehensive set of troubleshooting strategies and frequently asked questions to help you minimize background fluorescence and optimize your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe designed to specifically target and react with mitochondrial thioredoxin reductase (TrxR2). It operates on an "off-on" mechanism. In its initial state, the probe is non-fluorescent. Upon reaction with TrxR2, it undergoes a conformational change that results in a significant increase in fluorescence, which can be detected by microscopy or other fluorescence-based instruments. The probe is designed with a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria due to the negative mitochondrial membrane potential.
Q2: What are the common sources of high background fluorescence in my this compound experiments?
High background fluorescence can originate from several sources, broadly categorized as intrinsic sample autofluorescence and extrinsic factors related to the experimental protocol.
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Intrinsic Autofluorescence:
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Cellular Components: Molecules such as NADH, FAD (flavins), collagen, and elastin (B1584352) are naturally fluorescent.[1][2] Mitochondria themselves are a major source of autofluorescence due to their high content of flavoproteins.[1][3]
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Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and exhibit broad-spectrum autofluorescence.[1]
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Cell Culture Medium: Phenol (B47542) red, a common pH indicator in cell culture media, is fluorescent. Other components like riboflavin (B1680620) and tryptophan can also contribute.
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Extrinsic Factors:
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Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and increased background.
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Incubation Time: Insufficient or excessive incubation times can affect the signal-to-noise ratio.
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Inadequate Washing: Residual, unbound probe in the imaging medium will contribute to background fluorescence.
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Cell Health: Unhealthy or dead cells can exhibit increased autofluorescence and non-specific probe uptake.
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Fixation: Although this compound is primarily for live-cell imaging, if fixation is used, aldehydes like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence.
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Non-Specific Reduction: Some studies suggest that "TRFS"-based probes may be non-specifically reduced by other cellular thiols, not just TrxR2, which could contribute to an off-target signal.
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Q3: I am observing high background fluorescence even in the absence of cells. What could be the cause?
This indicates an issue with your imaging medium or the imaging vessel itself.
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Contaminated Medium: Your cell culture medium or buffer might contain fluorescent impurities.
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Imaging Dish: The plastic or glass of your imaging dish/plate could be autofluorescent.
Troubleshooting Guide
Issue 1: High Background Fluorescence Across the Entire Field of View
This is often related to the imaging medium or the probe solution.
| Potential Cause | Recommended Solution |
| Phenol Red in Medium | Switch to a phenol red-free imaging medium for the duration of the experiment. |
| Serum and Other Medium Components | Image cells in a clear, buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) during data acquisition. |
| Probe Concentration Too High | Titrate the this compound concentration to find the optimal balance between signal and background. Start with the recommended 1 µM and test a range from 0.1 µM to 5 µM. |
| Inadequate Washing | After incubating with this compound, wash the cells thoroughly with fresh, pre-warmed imaging medium (2-3 times) to remove any unbound probe before imaging. |
Issue 2: High Intracellular Background Fluorescence (Non-Mitochondrial)
This may indicate non-specific binding or uptake of the probe.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | Optimize the incubation time. A typical starting point is 2 hours. Test shorter (e.g., 30-60 minutes) and longer (e.g., up to 4 hours) incubation times to find the best signal-to-noise ratio. |
| Poor Cell Health | Ensure cells are healthy and not overly confluent. Perform a viability assay if necessary. Remove dead cells by washing before staining. |
| Non-Specific Probe Adherence | Include a blocking step with a protein-containing solution (e.g., 1% BSA in PBS) before adding the this compound, though this is less common for small molecule probes. |
Issue 3: High Mitochondrial Signal That May Not Be Specific to TrxR2 Activity
This is a more complex issue related to the probe's mechanism of action.
| Potential Cause | Recommended Solution |
| Non-Specific Reduction of this compound | As a control, pre-treat cells with a known inhibitor of thioredoxin reductase (e.g., Auranofin) before adding this compound. A significant reduction in the fluorescent signal would support that the signal is largely TrxR2-dependent. |
| Mitochondrial Autofluorescence | Image an unstained control sample of your cells under the same imaging conditions to determine the baseline autofluorescence. This can be subtracted from the this compound signal during image analysis. |
Experimental Protocols
Detailed Protocol for Live-Cell Imaging with this compound to Minimize Background
This protocol provides a step-by-step guide for staining live cells with this compound, with an emphasis on minimizing background fluorescence.
Materials:
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This compound probe
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Anhydrous DMSO
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Live-cell imaging medium (phenol red-free)
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Healthy, sub-confluent cells cultured on a glass-bottom dish or chamber slide
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Confocal or fluorescence microscope with appropriate filter sets (Excitation/Emission: ~438/540 nm)
Procedure:
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Prepare this compound Stock Solution:
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Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.
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Aliquot and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
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Cell Preparation:
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Ensure your cells are seeded on an appropriate imaging vessel and are at 50-70% confluency.
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On the day of the experiment, remove the growth medium.
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Staining:
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Prepare a fresh working solution of this compound in pre-warmed (37°C), phenol red-free imaging medium. The recommended starting concentration is 1 µM.
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Wash the cells once with the pre-warmed imaging medium.
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Add the this compound working solution to the cells and incubate for 2 hours at 37°C in a cell culture incubator.
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Washing:
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Remove the staining solution.
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Wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound probe.
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Imaging:
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Add fresh, pre-warmed imaging medium to the cells.
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Image the cells immediately using a fluorescence or confocal microscope with the appropriate filter settings for this compound.
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Crucially, include control samples:
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Unstained cells: To measure autofluorescence.
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Cells treated with a TrxR2 inhibitor: To confirm signal specificity.
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Quantitative Data Summary
The following table summarizes key parameters for this compound and related probes, providing a basis for experimental design and comparison.
| Probe | Excitation (nm) | Emission (nm) | Typical Concentration | Incubation Time | Key Characteristics |
| This compound | ~438 | ~540 | 1 µM | 2 hours | Mitochondria-targeted, "off-on" response to TrxR2. |
| TRFS-green (parent molecule) | ~438 | ~538 | 10 µM | >3 hours | Slower response time compared to this compound. |
| MitoTracker Green FM | ~490 | ~516 | 20-200 nM | 15-45 min | Stains mitochondria regardless of membrane potential. |
| MitoTracker Red CMXRos | ~579 | ~599 | 25-500 nM | 15-45 min | Accumulates in mitochondria based on membrane potential. |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful and reproducible results.
References
Technical Support Center: Optimizing Mitochondrial Imaging with Mito-TRFS
Welcome to the technical support center for mitochondrial fluorescent probes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak signals during live-cell imaging experiments, with a specific focus on the Mito-TRFS probe.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during live-cell imaging with mitochondrial probes.
Q1: My this compound signal is very weak or undetectable. What are the possible causes and solutions?
A weak or absent fluorescent signal is a common issue that can stem from several factors, from probe handling to instrument settings. Below is a breakdown of potential causes and how to address them.
Potential Causes & Recommended Solutions
| Cause | Explanation | Recommended Solutions |
| Suboptimal Probe Concentration | The concentration of the this compound probe may be too low for effective staining in your specific cell type. Conversely, excessively high concentrations can lead to quenching or cellular toxicity.[1][2] | Titrate the this compound concentration to find the optimal balance between signal intensity and background. A general starting range for mitochondrial probes is 25-500 nM.[1][3] For this compound, a concentration of 1 µM has been used successfully in HeLa cells.[4] |
| Inadequate Incubation Time | The probe may not have had sufficient time to accumulate in the mitochondria. | Optimize the incubation time. For many mitochondrial probes, 15-45 minutes is a standard starting point. A 2-hour incubation has been reported for this compound in HeLa cells. |
| Poor Cell Health | Unhealthy or dying cells will have compromised mitochondrial function, including a reduced mitochondrial membrane potential, which can hinder the uptake of cationic probes like many mitochondrial dyes. | Ensure cells are healthy and in the logarithmic growth phase. Use a viability stain to assess cell health before the experiment. Maintain proper culture conditions, including temperature and CO2. |
| Incorrect Filter Sets/Microscope Settings | The microscope's excitation and emission filters may not be appropriate for this compound, or the detector settings may be too low. This compound has a maximal absorption at ~375 nm and a strong emission at ~480 nm. | Verify that you are using the correct filter sets for the probe's spectral properties. Increase the detector gain or exposure time, but be mindful of increasing background noise and phototoxicity. |
| Photobleaching | Excessive exposure to excitation light can irreversibly destroy the fluorophore, leading to a diminished signal over time. | Minimize light exposure by reducing the excitation light intensity or the exposure time. Use the lowest laser power that provides a usable signal. Consider using an anti-fade reagent if compatible with live-cell imaging. |
| Probe Degradation | Improper storage of the this compound probe can lead to its degradation. The stock solution should be stored at -20°C or -80°C and protected from light. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Always allow the vial to warm to room temperature before opening. |
Q2: I'm observing high background fluorescence, which is obscuring my mitochondrial signal. How can I reduce it?
High background can make it difficult to distinguish the specific mitochondrial signal from noise.
Strategies to Reduce Background Fluorescence
| Strategy | Details |
| Wash Cells Thoroughly | After incubation with the probe, wash the cells with fresh, pre-warmed buffer or medium to remove any unbound probe in the solution. |
| Optimize Probe Concentration | Using a probe concentration that is too high can lead to non-specific binding and high background. Perform a concentration titration to find the lowest effective concentration. |
| Use Phenol (B47542) Red-Free Medium | Phenol red in cell culture medium is fluorescent and can contribute significantly to background noise. |
| Use a Background Suppressor | Commercial reagents are available that can quench extracellular fluorescence. |
| Adjust Microscope Settings | Reduce the detector gain or exposure time. While this will also reduce your signal, it can improve the signal-to-noise ratio if the background is disproportionately high. Consider using confocal microscopy to reject out-of-focus light. |
Q3: My cells look stressed or are dying during the imaging experiment. What could be causing this and how can I prevent it?
Cell stress and death during live-cell imaging are often due to phototoxicity.
Minimizing Phototoxicity in Live-Cell Imaging
| Factor | Explanation & Mitigation |
| Light Exposure | The light used to excite the fluorescent probe can generate reactive oxygen species (ROS), which are damaging to cells. Solutions: • Use the lowest possible excitation light intensity.• Minimize exposure time.• Reduce the frequency of image acquisition in time-lapse experiments. |
| Probe Concentration | High concentrations of fluorescent probes can be toxic to mitochondria. Solutions: • Use the lowest concentration of the probe that gives a satisfactory signal. |
| Environmental Conditions | Maintaining a stable and optimal environment for the cells on the microscope stage is crucial. Solutions: • Use a heated stage and an objective heater to maintain a constant 37°C.• Ensure proper CO2 levels and humidity to maintain pH and prevent evaporation. |
| Choice of Fluorescent Probe | Some fluorescent probes are inherently more phototoxic than others. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This protocol provides a general workflow. Optimal conditions, such as probe concentration and incubation time, should be determined experimentally for each cell type.
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Cell Preparation:
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Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.
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Probe Preparation:
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Allow the vial of lyophilized this compound to warm to room temperature.
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Prepare a 1 mM stock solution in anhydrous DMSO. Mix well.
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Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
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Staining Solution Preparation:
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On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (e.g., 1 µM for HeLa cells) in a pre-warmed, serum-free medium or buffer.
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Cell Staining:
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Remove the culture medium from the cells.
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Add the pre-warmed staining solution to the cells.
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Incubate for the optimized time (e.g., 2 hours for HeLa cells) at 37°C in a CO2 incubator, protected from light.
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Washing:
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Remove the staining solution.
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Wash the cells 2-3 times with a fresh, pre-warmed medium or buffer to remove any unbound probe.
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Imaging:
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Add fresh, pre-warmed imaging medium (preferably phenol red-free) to the cells.
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Proceed with imaging on a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~375 nm, Emission ~480 nm).
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Visual Guides
This compound Experimental Workflow
The following diagram outlines the key steps for a successful live-cell imaging experiment using the this compound probe.
Caption: General workflow for this compound staining.
Troubleshooting Logic for Weak Signal
This flowchart provides a step-by-step guide to diagnosing the cause of a weak fluorescent signal.
Caption: Troubleshooting flowchart for weak signal.
This compound Mechanism of Action
This compound is designed to specifically detect mitochondrial thioredoxin reductase (TrxR2), an important enzyme in cellular redox regulation.
Caption: this compound activation by TrxR2 in mitochondria.
References
Preventing Mito-TRFS photobleaching during time-lapse imaging
Welcome to the technical support center for Mito-TRFS, the fluorescent probe for imaging mitochondrial thioredoxin reductase (TrxR2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with photobleaching during time-lapse imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe designed to specifically detect the activity of mitochondrial thioredoxin reductase (TrxR2) in living cells.[1][2][3][4] It operates on an "off-on" mechanism. In its native state, the probe has low fluorescence. Upon reaction with TrxR2, it undergoes a conformational change that results in a significant increase in fluorescence, allowing for the visualization of enzyme activity.[5] The probe is targeted to the mitochondria via a triphenylphosphonium cation.
Q2: I am observing rapid signal loss during my time-lapse experiment. What is causing this?
Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore. This is a common issue in fluorescence microscopy, particularly during long-term time-lapse imaging. It is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that damage the fluorescent molecule. Several factors can accelerate photobleaching, including high excitation light intensity, long exposure times, and the presence of oxygen.
Q3: How can I minimize photobleaching of this compound?
Minimizing photobleaching is crucial for obtaining high-quality, quantitative data from time-lapse experiments. Key strategies include:
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Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.
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Use Antifade Reagents: Incorporate commercial antifade reagents for live-cell imaging, such as ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent, into your imaging medium. These reagents work by scavenging reactive oxygen species.
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Control the Imaging Environment: Deoxygenating the imaging medium by using oxygen scavengers like glucose oxidase and catalase can significantly reduce photobleaching.
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Choose the Right Imaging System: If available, utilize imaging systems with higher sensitivity detectors (e.g., cooled sCMOS or EMCCD cameras) that require less excitation light.
Q4: Are there alternatives to this compound that are more photostable?
While this compound is a valuable tool for measuring TrxR2 activity, other mitochondrial probes with potentially higher photostability are available for visualizing mitochondrial morphology. Probes like some MitoTracker™ dyes and the PK Mito dyes have been reported to have good photostability. However, these probes do not measure TrxR2 activity. The choice of probe will depend on the specific biological question being addressed.
Troubleshooting Guide
This guide addresses common issues encountered during time-lapse imaging with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid photobleaching | High laser power | Reduce laser power to the minimum level required for a good signal. |
| Long exposure times | Decrease the exposure time per frame. | |
| High oxygen concentration | Use an oxygen-scavenging system in your imaging medium (e.g., glucose oxidase/catalase). | |
| Phototoxicity | High light doses can induce cellular stress and damage, which may affect mitochondrial function and probe performance. Reduce overall light exposure by decreasing frame rate, laser power, and exposure time. | |
| Low initial signal | Insufficient probe concentration | Optimize the loading concentration of this compound. A typical starting concentration is around 1 µM, but this may need to be adjusted for different cell types. |
| Short incubation time | Ensure an adequate incubation period for the probe to accumulate in the mitochondria and react with TrxR2. A 2-hour incubation is a common starting point. | |
| Low TrxR2 activity in cells | Use a positive control (e.g., cells known to have high TrxR2 activity) to confirm that the probe is working correctly. | |
| High background fluorescence | Excess probe in the medium | Wash cells thoroughly with fresh, pre-warmed imaging medium after loading to remove any unbound probe. |
| Non-specific binding | While this compound is designed for mitochondrial targeting, some non-specific localization can occur. Ensure optimal loading conditions and thorough washing. | |
| Changes in mitochondrial morphology | Phototoxicity | High illumination can induce stress and alter mitochondrial dynamics. Reduce light exposure as much as possible. Monitor cell health throughout the experiment. |
| Probe-induced toxicity | At high concentrations, some fluorescent probes can be toxic to cells. Perform a concentration-dependent toxicity assay to determine the optimal, non-toxic concentration for your cell type. |
Experimental Protocols
Protocol for Minimizing this compound Photobleaching
This protocol provides a general framework for time-lapse imaging with this compound, with an emphasis on reducing photobleaching.
Materials:
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This compound probe
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Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
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Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent)
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Oxygen scavenging system (optional, e.g., glucose oxidase, catalase, and glucose)
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Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
Procedure:
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Cell Preparation: Plate cells on imaging dishes and allow them to adhere and reach the desired confluency.
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Probe Loading:
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Prepare a stock solution of this compound in DMSO.
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Dilute the this compound stock solution in pre-warmed imaging medium to the desired final concentration (e.g., 1 µM).
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Remove the culture medium from the cells and add the this compound loading solution.
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Incubate the cells for 1-2 hours at 37°C, protected from light.
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Washing:
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Gently remove the loading solution.
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Wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound probe.
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Imaging Medium Preparation:
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Prepare the final imaging medium. If using, add the live-cell antifade reagent and/or oxygen scavenging system according to the manufacturer's instructions.
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Time-Lapse Imaging Setup:
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Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
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Allow the cells to equilibrate for at least 15 minutes before starting the acquisition.
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Crucial Step: Minimize Light Exposure.
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Use the lowest possible laser power that yields a detectable signal above background.
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Use the shortest possible exposure time.
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Acquire images at the longest time interval that will still capture the dynamics of interest.
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Use a sensitive detector to minimize the required excitation light.
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Image Acquisition:
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Acquire a time-lapse series according to your experimental design.
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Save the images for subsequent analysis.
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Visualizations
This compound Activation and Thioredoxin Reductase Signaling
Caption: Mechanism of this compound activation within the mitochondrial thioredoxin system.
Experimental Workflow for Time-Lapse Imaging
Caption: A streamlined workflow for minimizing photobleaching during this compound imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives [mdpi.com]
- 3. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mito-TRFS Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall protocol for Mito-TRFS staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it measure?
This compound is a fluorescent probe designed to specifically image mitochondrial thioredoxin reductase (TrxR2) activity within live cells.[1][2][3] It operates on an "off-on" mechanism, meaning it exhibits weak fluorescence in its initial state and becomes brightly fluorescent upon reduction by TrxR2 in the mitochondria.[4][5]
Q2: What is the recommended starting concentration and incubation time for this compound?
Based on published data, a starting concentration of 1 µM this compound with an incubation time of 2 hours has been successfully used in HeLa cells. However, as with most fluorescent probes, the optimal conditions can be cell-type dependent.
Q3: How does the fluorescence of this compound change over time?
In in-vitro assays, the fluorescence intensity of this compound in the presence of thioredoxin reductase and NADPH has been observed to increase and reach a plateau after approximately 60 minutes. In live cells, a 2-hour incubation time has been shown to be effective. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental conditions.
Q4: Is this compound compatible with other mitochondrial stains?
Yes, co-staining with other mitochondrial markers is possible. For instance, after staining with this compound, cells can be stained with MitoTracker Deep Red (MTDR) for 15 minutes to confirm mitochondrial localization.
Q5: Can this compound be used in fixed cells?
This compound is designed for use in live cells to measure the activity of the mitochondrial enzyme TrxR2. Fixation processes can inactivate enzymes and affect the probe's performance. Therefore, it is recommended for live-cell imaging only.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Suboptimal Incubation Time: The incubation period may be too short for sufficient enzymatic conversion of the probe. | Perform a time-course experiment, imaging at various time points (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation time for your cell type. |
| Incorrect Probe Concentration: The concentration of this compound may be too low. | Titrate the concentration of this compound, testing a range from 0.5 µM to 5 µM to find the optimal concentration for your cells. | |
| Low TrxR2 Activity: The cell type being used may have intrinsically low levels of mitochondrial thioredoxin reductase activity. | Use a positive control cell line known to have high TrxR2 activity. Consider treating cells with a known inducer of TrxR2 if appropriate for your experimental design. | |
| Incorrect Filter Sets: The microscope filter sets may not be appropriate for the excitation and emission spectra of activated this compound. | Use a filter set appropriate for the activated probe's excitation (≈486 nm) and emission (≈525 nm) wavelengths. | |
| High Background or Non-Specific Staining | Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. | Reduce the concentration of this compound used for staining. Refer to the concentration titration results to select the lowest concentration that provides a robust signal. |
| Probe Aggregation: The probe may not be fully dissolved, leading to fluorescent aggregates. | Ensure the this compound stock solution is properly dissolved in high-quality, anhydrous DMSO. Briefly vortex before diluting into media. | |
| Cellular Autofluorescence: Some cell types exhibit natural fluorescence, which can contribute to background signal. | Image an unstained sample of your cells using the same settings to assess the level of autofluorescence. If significant, consider using a background subtraction tool in your imaging software. | |
| Phototoxicity or Cell Death | Prolonged Exposure to Excitation Light: High-intensity light and long exposure times can be toxic to cells, especially during live-cell imaging. | Minimize the exposure time and intensity of the excitation light. Use a sensitive camera to reduce the required exposure. |
| Probe Toxicity: Although generally used at low concentrations, prolonged incubation or high concentrations of any fluorescent probe can potentially be toxic. | Use the lowest effective concentration of this compound and the shortest optimal incubation time. Monitor cell morphology throughout the experiment. |
Data Summary
| Parameter | Value | Cell Type | Reference |
| Concentration | 1 µM | HeLa | |
| Incubation Time | 2 hours | HeLa | |
| Excitation (Activated) | ~486 nm | In vitro/HeLa | |
| Emission (Activated) | ~525 nm | In vitro/HeLa |
Experimental Protocols
Detailed Protocol for this compound Staining in Live Cells
This protocol is based on the methodology described in the primary literature for staining HeLa cells. Optimization may be required for other cell types.
Materials:
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This compound probe
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Live cells cultured on a suitable imaging dish or plate
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS) or other suitable buffer
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Fluorescence microscope with appropriate filter sets
Procedure:
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Prepare a 1 mM stock solution of this compound: Dissolve the lyophilized this compound powder in anhydrous DMSO. Store the stock solution in aliquots at -20°C or -80°C, protected from light and moisture.
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Cell Preparation: Culture cells to the desired confluency on a vessel suitable for fluorescence microscopy.
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Prepare the Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1 µM.
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Staining: Remove the existing culture medium from the cells and replace it with the staining solution containing this compound.
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Incubation: Incubate the cells for 2 hours at 37°C in a CO2 incubator, protected from light.
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Washing (Optional but Recommended): To reduce background fluorescence, you can wash the cells once with pre-warmed PBS or fresh culture medium before imaging.
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Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the activated this compound (Excitation ≈ 486 nm, Emission ≈ 525 nm).
Mandatory Visualizations
Signaling Pathway of this compound Activation
Caption: Mechanism of this compound fluorescence activation by mitochondrial thioredoxin reductase 2.
Experimental Workflow for this compound Staining
Caption: A streamlined workflow for staining live cells with the this compound probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mito-TRFS Permeability and Uptake
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of mitochondrial fluorescent probes, with a focus on issues related to cell permeability and uptake. While tailored to address challenges with "Mito-TRFS," the principles and protocols outlined here are broadly applicable to many fluorescent mitochondrial dyes. Optimal staining may require some protocol adjustments for your specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake into mitochondria?
A1: this compound, like many mitochondrial probes, is a lipophilic cationic molecule. Its accumulation within the mitochondria is primarily driven by the mitochondrial membrane potential (ΔΨm).[1][2] The highly negative charge within the mitochondrial matrix attracts the positively charged probe, leading to its concentration within the organelle.[1][2]
Q2: Can I use this compound in fixed cells?
A2: Staining with mitochondrial probes that depend on membrane potential is typically performed on live cells before fixation.[3] Aldehyde-based fixatives can dissipate the mitochondrial membrane potential, which would prevent the uptake of the probe. If your experimental design requires post-fixation staining, it is crucial to use a fixable mitochondrial probe that covalently binds to mitochondrial proteins and is retained after fixation and permeabilization.
Q3: How does cell health affect this compound staining?
A3: Cell health is a critical factor for successful mitochondrial staining. Unhealthy or apoptotic cells may have a compromised mitochondrial membrane potential, leading to reduced probe uptake and a weaker fluorescent signal. It is advisable to use healthy, actively growing cell cultures for optimal staining.
Q4: What are the key factors to optimize for successful staining?
A4: The key factors to optimize are probe concentration and incubation time. These parameters can vary significantly between different cell types. It is recommended to perform a titration to determine the optimal concentration and a time-course experiment to find the ideal incubation duration for your specific cells.
Q5: What can cause high background fluorescence?
A5: High background staining can be caused by excessive probe concentration or an overly long incubation period. To mitigate this, it is important to use the lowest effective probe concentration and the shortest necessary incubation time. Thorough washing after staining is also crucial to remove any unbound probe.
Troubleshooting Guide
This guide addresses common issues encountered during mitochondrial staining experiments.
Issue 1: Weak or No Fluorescent Signal
A faint or absent mitochondrial signal is a frequent problem. The troubleshooting workflow below can help identify the cause.
Caption: Troubleshooting workflow for weak or no mitochondrial signal.
Issue 2: High Background Signal
Excessive background fluorescence can obscure the specific mitochondrial staining.
Caption: Troubleshooting workflow for high background signal.
Issue 3: Cytotoxicity or Altered Mitochondrial Morphology
The staining process itself can sometimes be toxic to cells or alter mitochondrial morphology.
| Potential Cause | Recommendation | Rationale |
| High Probe Concentration | Use the lowest effective concentration determined by titration. | High concentrations of lipophilic cationic probes can be toxic and disrupt mitochondrial function. |
| Prolonged Incubation | Minimize incubation time to the shortest duration that provides adequate signal. | Extended exposure to the probe can lead to cellular stress. |
| Phototoxicity | Use low laser power and short exposure times during imaging. | High-intensity light can damage mitochondria, leading to changes in morphology and function. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%). | High concentrations of solvents can be toxic to cells. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol outlines a method for determining the optimal staining concentration of this compound for a specific cell type.
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Cell Seeding: Plate cells on a suitable imaging plate or coverslips to achieve 50-70% confluency on the day of the experiment.
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Prepare Staining Solutions: Prepare a range of this compound concentrations (e.g., 25 nM, 50 nM, 100 nM, 200 nM, 500 nM) in pre-warmed, serum-free cell culture medium.
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Staining: Remove the culture medium from the cells and add the different staining solutions.
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Incubation: Incubate the cells for a fixed time (e.g., 30 minutes) at 37°C in a CO2 incubator.
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Washing: Remove the staining solution and wash the cells three times with pre-warmed fresh medium or buffer.
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Imaging: Image the cells using a fluorescence microscope with appropriate filter sets.
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Analysis: Compare the signal intensity in the mitochondria to the background fluorescence for each concentration. The optimal concentration will provide a bright mitochondrial signal with low background.
Protocol 2: Optimization of Incubation Time
This protocol is for determining the optimal incubation time for this compound.
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Cell Seeding: Plate cells as described in Protocol 1.
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Prepare Staining Solution: Prepare a staining solution with the optimal this compound concentration determined in Protocol 1.
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Staining and Incubation: Add the staining solution to the cells and incubate for different durations (e.g., 15 min, 30 min, 45 min, 60 min) at 37°C.
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Washing: After each incubation time point, wash the cells as described in Protocol 1.
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Imaging: Image the cells immediately after washing.
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Analysis: Determine the shortest incubation time that yields a strong and specific mitochondrial signal.
General Staining Protocol for Live Cells
Caption: Standard experimental workflow for live-cell mitochondrial staining.
Quantitative Data Summary
The following tables provide representative data for factors influencing mitochondrial probe uptake. These values are illustrative and should be optimized for your specific experimental setup.
Table 1: Recommended Starting Concentrations and Incubation Times for Different Cell Types
| Cell Type | Probe Concentration (nM) | Incubation Time (minutes) |
| HeLa | 50 - 200 | 15 - 30 |
| COS-7 | 150 - 700 | 15 - 120 |
| Human Fibroblasts | 50 - 200 | 15 - 30 |
| U2OS | 50 - 200 | 15 - 30 |
Table 2: Factors Influencing this compound Permeability and Uptake
| Factor | Effect on Uptake | Considerations |
| Probe Concentration | Directly proportional to signal intensity up to a saturation point. | High concentrations can lead to cytotoxicity and high background. |
| Incubation Time | Increased signal intensity with longer incubation, plateaus over time. | Prolonged incubation can increase background and potential cytotoxicity. |
| Cell Type | Varies significantly. | Optimization is required for each cell line. |
| Mitochondrial Membrane Potential (ΔΨm) | Primary driver of probe accumulation. | Depolarized mitochondria will not effectively sequester the probe. |
| Temperature | Optimal at 37°C. | Lower temperatures will slow down the uptake process. |
| Presence of Serum | Can reduce probe availability. | Staining is often performed in serum-free medium. |
References
- 1. Exploring the limitations of mitochondrial dye as a genuine horizontal mitochondrial transfer surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What to consider before choosing a stain for mitochondria | Abcam [abcam.com]
Technical Support Center: Managing Mito-TRFS Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the potential cytotoxicity of Mito-TRFS in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the first "off-on" fluorescent probe designed to image mitochondrial thioredoxin reductase (TrxR2) activity in living cells.[1][2][3] It localizes to the mitochondria, where it interacts with TrxR2. This interaction leads to a significant increase in its fluorescence, allowing for the visualization and quantification of TrxR2 activity.
Q2: What are the potential causes of this compound-induced cytotoxicity in long-term experiments?
The cytotoxicity of this compound in long-term experiments can stem from several factors:
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Inhibition of Thioredoxin Reductase 2 (TrxR2): As this compound interacts with TrxR2, it can inhibit its function. TrxR2 is a crucial enzyme in the mitochondrial antioxidant system. Its inhibition can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage and apoptosis.
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Phototoxicity: Like many fluorescent probes, this compound can generate ROS upon excitation with light, leading to phototoxic effects, especially with prolonged or high-intensity illumination.
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Off-target effects: While designed to be specific for TrxR2, high concentrations or long-term exposure could lead to off-target interactions, contributing to cytotoxicity.
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
Q3: What are the initial signs of cytotoxicity I should look for?
Early indicators of cytotoxicity include:
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Changes in cell morphology (e.g., rounding, detachment, blebbing).
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Reduced cell proliferation rate.
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Increased number of floating (dead) cells in the culture medium.
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Decreased mitochondrial membrane potential.
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Increased levels of intracellular reactive oxygen species (ROS).
Q4: At what concentration and incubation time is this compound typically used?
For short-term imaging, a concentration of 1 µM with an incubation time of 2 hours has been used in HeLa cells, showing predominant localization in the mitochondria.[1] However, for long-term experiments, it is crucial to determine the optimal (lowest effective) concentration and incubation time for your specific cell type and experimental conditions to minimize cytotoxicity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell death observed after 24 hours or more of incubation with this compound. | 1. This compound concentration is too high. 2. Prolonged inhibition of TrxR2 is leading to excessive oxidative stress. 3. Phototoxicity from repeated imaging. | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the lowest concentration that provides an adequate signal for your experiment. See Protocol 1: Determining Optimal this compound Concentration . 2. Limit Incubation Time: If continuous incubation is not necessary, consider a shorter incubation period followed by washing the cells and culturing in fresh medium. 3. Reduce Phototoxicity: Minimize light exposure by using the lowest possible laser power, reducing the frequency of image acquisition, and using a more sensitive detector. Consider supplementing the medium with antioxidants like N-acetylcysteine (NAC) or Trolox. |
| Gradual decrease in fluorescent signal over time. | 1. Photobleaching of the probe. 2. Efflux of the probe from the cells. 3. Loss of mitochondrial membrane potential in dying cells. | 1. Minimize Light Exposure: As with preventing phototoxicity, reduce laser power and exposure time. Use an anti-fade mounting medium if applicable for fixed-cell imaging endpoints. 2. Re-evaluate Staining Protocol: If probe efflux is suspected, a continuous low-dose incubation might be necessary, but this must be balanced against potential cytotoxicity. 3. Assess Cell Viability: Co-stain with a viability dye (e.g., propidium (B1200493) iodide or a live/dead cell staining kit) to correlate the loss of this compound signal with cell death. See Protocol 2: Assessing Cell Viability . |
| Inconsistent fluorescent signal across the cell population. | 1. Heterogeneity in mitochondrial activity or TrxR2 expression. 2. Uneven probe loading. | 1. Analyze at the Single-Cell Level: Use high-content imaging or flow cytometry to analyze the distribution of fluorescence intensity across the population. 2. Ensure Proper Mixing: Gently swirl the culture dish after adding this compound to ensure even distribution of the probe in the medium. |
| Observed changes in mitochondrial morphology (e.g., fragmentation, swelling). | 1. This compound-induced mitochondrial stress. 2. General cytotoxicity leading to apoptosis. | 1. Lower this compound Concentration: High concentrations of mitochondria-targeting compounds can induce morphological changes. 2. Monitor Mitochondrial Health: Use a secondary, independent mitochondrial health marker, such as TMRE or JC-1, to assess mitochondrial membrane potential. See Protocol 3: Measuring Mitochondrial Membrane Potential . |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Time Point | IC50 (µM) | Assay Method |
|---|---|---|---|
| HeLa | 24h | Data not available | MTT Assay |
| HeLa | 48h | Data not available | MTT Assay |
| HeLa | 72h | Data not available | MTT Assay |
| PC12 | 24h | Data not available | MTT Assay |
| PC12 | 48h | Data not available | MTT Assay |
| PC12 | 72h | Data not available | MTT Assay |
Researchers are strongly encouraged to determine the IC50 values for their specific cell lines and experimental durations.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a method to determine the lowest effective concentration of this compound that provides a satisfactory fluorescent signal while minimizing cytotoxicity.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
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Prepare this compound Dilutions: Prepare a series of dilutions of this compound in culture medium. A suggested range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
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Incubation: Replace the culture medium with the this compound dilutions and incubate for the desired long-term experimental period (e.g., 24h, 48h, 72h).
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Imaging: At each time point, acquire fluorescent images using a fluorescence microscope or a high-content imaging system. Use consistent imaging parameters for all wells.
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Cytotoxicity Assessment: After imaging, perform a cell viability assay (e.g., MTT, PrestoBlue, or a live/dead staining assay as described in Protocol 2) on the same plate.
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Analysis: Quantify the mean fluorescence intensity and cell viability for each concentration. The optimal concentration will be the lowest concentration that gives a robust fluorescent signal with minimal impact on cell viability.
Protocol 2: Assessing Cell Viability and Cytotoxicity
This protocol uses a dual-staining method to differentiate between live and dead cells.
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Prepare Staining Solution: Prepare a working solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) in a suitable buffer (e.g., PBS or HBSS).
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Staining: After incubation with this compound, wash the cells once with the buffer. Add the live/dead staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
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Imaging: Image the cells using appropriate filter sets for the live (green) and dead (red) stains.
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Quantification: Count the number of live and dead cells in multiple fields of view to determine the percentage of viable cells. This can be automated using image analysis software.
Protocol 3: Measuring Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent probe Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial health.
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Cell Preparation: Culture cells in a glass-bottom dish suitable for live-cell imaging.
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TMRE Staining: After the long-term incubation with this compound, replace the medium with fresh, pre-warmed medium containing a low, non-quenching concentration of TMRE (typically 20-100 nM). Incubate for 20-30 minutes at 37°C.
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Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for TMRE (e.g., 549 nm excitation / 575 nm emission).
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Positive Control (Optional): To confirm that the TMRE signal is sensitive to ΔΨm, treat a parallel sample of cells with a mitochondrial uncoupler like FCCP or CCCP (e.g., 10 µM for 5-10 minutes) before imaging. This should cause a significant decrease in TMRE fluorescence.
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Analysis: Quantify the mean fluorescence intensity of TMRE in the mitochondria of treated and untreated cells. A decrease in TMRE intensity in this compound-treated cells indicates a loss of mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Affected by this compound
Inhibition of TrxR2 by this compound can lead to an increase in mitochondrial ROS, which can trigger several downstream signaling pathways associated with cellular stress and apoptosis.
References
How to improve the signal-to-noise ratio of Mito-TRFS
Welcome to the technical support center for Mito-TRFS, a fluorescent probe for imaging mitochondrial thioredoxin reductase (TrxR2) activity in live cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specialized fluorescent probe designed to detect the activity of mitochondrial thioredoxin reductase 2 (TrxR2). It operates on an "off-on" mechanism. In its native state, the probe has low fluorescence. Upon reaction with TrxR2 in the presence of NADPH, this compound undergoes a structural change that results in a significant increase in fluorescence, allowing for the visualization of TrxR2 activity within the mitochondria of living cells.[1][2][3][4]
Q2: What are the optimal excitation and emission wavelengths for this compound?
Once activated by TrxR2, this compound exhibits a fluorescence emission maximum at approximately 525-540 nm when excited at around 486-438 nm.[1] Unreacted this compound has a maximal absorption at ~375 nm and a strong emission at ~480 nm when excited at 375 nm, but weak emission when excited at 438 nm.
Q3: How should I prepare and store the this compound stock solution?
It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
Q4: What is the typical concentration and incubation time for staining cells with this compound?
A final concentration of 1 µM this compound with an incubation time of 2 hours has been shown to be effective for staining HeLa cells. However, the optimal concentration and incubation time can vary depending on the cell type and experimental conditions. It is advisable to perform a titration to determine the optimal conditions for your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides strategies to improve your signal-to-noise ratio.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Low TrxR2 Activity: The cell type may have inherently low expression or activity of TrxR2. 2. Incorrect Filter Settings: Excitation and emission wavelengths are not optimally set for the activated probe. 3. Probe Degradation: Improper storage or handling of the this compound stock solution. 4. Insufficient Incubation Time: The probe has not had enough time to be processed by TrxR2. 5. Cell Health: Unhealthy or dying cells may have compromised mitochondrial function and TrxR2 activity. | 1. Use a positive control cell line known to have high TrxR2 activity. Consider treating cells with a known inducer of TrxR2 if appropriate for your experimental design. 2. Verify your microscope's filter sets are appropriate for an excitation of ~438 nm and emission of ~540 nm. 3. Prepare a fresh dilution of this compound from a properly stored stock. 4. Increase the incubation time. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal incubation period for your cells. 5. Ensure cells are healthy and not overly confluent. Use a viability dye to assess cell health. |
| High Background Signal | 1. Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific staining. 2. Autofluorescence: Cells may exhibit natural fluorescence in the same spectral range. 3. Non-specific Reaction: The probe may be reacting with other cellular components. 4. Media Components: Phenol (B47542) red or other components in the imaging media can contribute to background fluorescence. | 1. Perform a concentration titration to find the lowest effective concentration of this compound. 2. Image an unstained control sample to assess the level of autofluorescence and apply background correction if necessary. 3. Wash cells thoroughly with a suitable buffer (e.g., PBS or HBSS) after incubation with the probe. 4. Use phenol red-free imaging medium during the experiment. |
| Poor Mitochondrial Localization | 1. Compromised Mitochondrial Membrane Potential: The uptake of this compound into mitochondria is dependent on the mitochondrial membrane potential. Depolarized mitochondria may not accumulate the probe effectively. 2. Cell Stress or Toxicity: Experimental conditions or high probe concentrations may be inducing stress and affecting mitochondrial health. | 1. Use a co-stain with a mitochondrial marker that is independent of membrane potential (e.g., MitoTracker Green) to confirm mitochondrial morphology. Ensure cells are healthy. 2. Reduce the probe concentration and minimize exposure to excitation light to reduce phototoxicity. |
| Signal Fades Quickly (Photobleaching) | 1. Excessive Light Exposure: High-intensity excitation light or prolonged exposure can cause the fluorophore to photobleach. | 1. Reduce the intensity of the excitation light. 2. Minimize the exposure time during image acquisition. 3. Use an anti-fade mounting medium if imaging fixed cells (note: this compound is primarily for live-cell imaging). |
Experimental Protocols
Live Cell Imaging of Mitochondrial TrxR2 Activity with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell types and experimental setups.
Materials:
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This compound probe
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Anhydrous DMSO
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Live cells cultured on a suitable imaging dish or plate
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Complete cell culture medium
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Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM)
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Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Fluorescence microscope with appropriate filter sets
Protocol:
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Prepare this compound Stock Solution:
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Allow the vial of this compound to equilibrate to room temperature.
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Prepare a 1 mM stock solution by dissolving the probe in anhydrous DMSO. Mix well by vortexing.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
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Cell Preparation:
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Culture cells to a confluence of 60-80% on a glass-bottom dish or imaging plate suitable for fluorescence microscopy.
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Staining:
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Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed, serum-free medium or imaging buffer to a final concentration of 1 µM.
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Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
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Add the this compound working solution to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
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Washing:
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After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any excess probe.
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Imaging:
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Add fresh, pre-warmed, phenol red-free imaging medium to the cells.
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Image the cells using a fluorescence microscope equipped with a filter set appropriate for excitation at ~438 nm and emission at ~540 nm.
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To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a detectable signal.
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Visualizations
Mitochondrial Thioredoxin Reductase (TrxR2) Signaling Pathway
References
Common artifacts in Mito-TRFS imaging and how to avoid them
Welcome to the technical support center for Mitochondrial Time-Resolved Fluorescence Spectroscopy (Mito-TRFS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and avoid common artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound imaging and what are its common applications?
This compound, or Mitochondrial Time-Resolved Fluorescence Spectroscopy, is an advanced imaging technique used to measure the fluorescence lifetime of probes within mitochondria. Unlike standard fluorescence intensity imaging, which measures the brightness of a signal, TRFS measures how long a fluorescent molecule remains in its excited state. This provides information about the local microenvironment of the probe, such as ion concentration, pH, viscosity, and binding to proteins.[1][2][3]
A specific "off-on" probe named this compound is also used to image mitochondrial thioredoxin reductase (TrxR2), a key antioxidant enzyme.[4][5] This guide will address artifacts related to both the general technique and this specific probe.
Common applications include:
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Studying mitochondrial metabolic state by imaging the autofluorescence of NADH and FAD.
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Investigating mitochondrial dysfunction in diseases like Parkinson's and Alzheimer's.
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Assessing the effects of drugs on mitochondrial function.
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Measuring changes in the mitochondrial microenvironment, such as viscosity and membrane potential.
Q2: What is the difference between phototoxicity and photobleaching?
Photobleaching and phototoxicity are two distinct but related phenomena that can significantly impact live-cell imaging experiments.
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Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal. It is caused by the interaction of the fluorophore in its excited state with molecular oxygen, generating reactive oxygen species that destroy the molecule.
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Phototoxicity refers to the damaging effects of light on the cells or tissues being imaged. This damage is also often mediated by the production of reactive oxygen species, which can harm cellular components, particularly mitochondria. This can lead to altered cell behavior, morphological changes (e.g., mitochondria changing from tubular to spherical shapes), and even cell death, compromising the integrity of the collected data.
Troubleshooting Guide: Common Artifacts and Solutions
Q3: My mitochondrial morphology is changing during the experiment (e.g., from tubular to fragmented). What is causing this?
Changes in mitochondrial morphology during imaging are a classic sign of phototoxicity . Mitochondria are particularly sensitive to light-induced stress.
Troubleshooting Steps:
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Reduce Laser Power: This is the most critical factor. Use the lowest laser power that provides an adequate signal-to-noise ratio (SNR).
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Minimize Exposure Time: Limit the duration of light exposure to what is necessary for data acquisition. Avoid continuous illumination when not actively imaging.
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Choose a More Photostable Probe: Some fluorescent dyes are inherently more phototoxic than others. For example, 10-N-nonyl acridine (B1665455) orange (NAO) has been shown to be more phototoxic to mitochondria than MitoTracker Green (MTG) or TMRE.
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Use an Oxygen Scavenger: Adding an oxygen scavenger to the imaging medium can help reduce the formation of reactive oxygen species.
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Optimize Imaging Frequency: For time-lapse experiments, reduce the frequency of image acquisition to the minimum required to capture the biological process of interest.
Q4: The fluorescence signal is fading over time. How can I prevent this?
A fading signal is typically due to photobleaching . While some level of photobleaching is unavoidable, it can be minimized.
Troubleshooting Steps:
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Lower Excitation Intensity: Similar to mitigating phototoxicity, reducing the laser power is the primary way to reduce the rate of photobleaching.
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Increase Camera/Detector Sensitivity: If possible, increase the gain or sensitivity of your detector to compensate for a lower excitation intensity.
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Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, some commercial media contain components that can reduce photobleaching.
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Check Filter Sets: Ensure your excitation and emission filters are well-matched to your fluorophore to maximize signal collection and minimize the need for high laser power.
Q5: My fluorescence lifetime measurements are inconsistent or seem incorrect. What could be the issue?
Inconsistent fluorescence lifetime measurements in this compound can stem from several sources, both instrumental and biological.
Troubleshooting Steps:
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Check for pH and Ion Concentration Changes: The fluorescence lifetime of many probes, including endogenous fluorophores like NADH, can be sensitive to changes in the local microenvironment, such as pH. Ensure your cell culture medium is well-buffered.
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Account for Background Fluorescence: Autofluorescence from the cell or the medium can contribute to the signal and alter the calculated lifetime. Always measure the background and subtract it or include it in your data fitting model.
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Verify Probe Localization: Ensure the probe is specifically localized to the mitochondria. Non-specific binding to other cellular components can result in a mixed population of fluorescence lifetimes.
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Instrument Calibration: Regularly calibrate your TRFS system using a standard with a known, stable fluorescence lifetime.
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Signal-to-Noise Ratio (SNR): A low SNR can lead to poor fitting of the fluorescence decay curve and inaccurate lifetime measurements. To improve SNR, you can increase the acquisition time, bin pixels, or use a brighter probe (while being mindful of phototoxicity).
Q6: I am observing signal in a channel where I don't expect it (spectral bleed-through). How can I correct this?
Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore is detected in the channel intended for another.
Troubleshooting Steps:
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Use Narrower Emission Filters: Select filters that are highly specific to the emission peak of your fluorophore.
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Sequential Scanning: In multi-color experiments, acquire images for each channel sequentially rather than simultaneously. This completely eliminates bleed-through.
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Spectral Unmixing: If sequential scanning is not possible, use spectral imaging and linear unmixing algorithms to computationally separate the overlapping signals.
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Choose Fluorophores with Larger Stokes Shifts: Select dyes with a greater separation between their excitation and emission peaks to minimize overlap.
Data Presentation
Table 1: Troubleshooting Summary for Common this compound Artifacts
| Artifact | Common Cause(s) | Key Solutions |
| Phototoxicity | Excessive laser power, prolonged exposure | Reduce laser power, minimize exposure time, use photostable probes. |
| Photobleaching | High excitation intensity | Lower laser power, use antifade reagents, optimize filters. |
| Lifetime Inaccuracy | Environmental sensitivity (pH), low SNR | Buffer medium, subtract background, calibrate system, improve SNR. |
| Spectral Bleed-through | Spectral overlap of fluorophores | Use narrower filters, perform sequential scanning, use spectral unmixing. |
| Sample Prep Artifacts | Air bubbles, crushed cells | Use care during mounting, use gaskets for 3D structures. |
Experimental Protocols
Protocol 1: General Live-Cell Mitochondrial Staining and Imaging
This protocol provides a general workflow for staining live cells with a mitochondrial probe like MitoTracker™ and preparing for TRFS imaging.
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Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach 60-80% confluency.
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Probe Preparation: Prepare a stock solution of the mitochondrial dye in high-quality, anhydrous DMSO. For example, for MitoTracker™ Deep Red, a 1 mM stock solution can be prepared.
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Staining:
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Warm the required amount of cell culture medium (serum-free is often recommended during staining) to 37°C.
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Dilute the dye stock solution to the final working concentration (typically 20-200 nM) in the pre-warmed medium.
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Remove the existing medium from the cells and replace it with the staining solution.
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Incubate the cells for 15-45 minutes at 37°C, protected from light.
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Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or complete medium to remove unbound dye.
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Imaging:
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Add fresh, pre-warmed imaging medium to the cells.
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Mount the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.
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Locate the cells using brightfield or DIC, then switch to fluorescence.
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Set the TRFS acquisition parameters (laser power, exposure time, etc.) to the minimum required for a good SNR.
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Begin image acquisition.
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Visualizations
Below are diagrams illustrating key workflows and relationships in this compound imaging to help you better understand and prevent artifacts.
Caption: A typical experimental workflow for this compound imaging.
References
- 1. Frontiers | NADH Fluorescence Lifetime Imaging Microscopy Reveals Selective Mitochondrial Dysfunction in Neurons Overexpressing Alzheimer’s Disease–Related Proteins [frontiersin.org]
- 2. Metabolic imaging using Fluorescence Lifetime Imaging Microscopy (FLIM) accurately detects mitochondrial dysfunction in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-Resolved Imaging of Mitochondrial Flavin Fluorescence and Its Applications for Evaluating the Oxidative State in Living Cardiac Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Mito-TRFS stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of Mito-TRFS, a fluorescent probe for imaging mitochondrial thioredoxin reductase (TrxR2) in live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specialized "off-on" fluorescent probe designed to detect the activity of thioredoxin reductase 2 (TrxR2) within the mitochondria of living cells.[1] In its native state ("off"), this compound exhibits weak fluorescence. Upon specific reduction by TrxR2, the probe undergoes a conformational change that results in a significant increase in its fluorescence intensity ("on"), allowing for the visualization of TrxR2 activity.[2]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and performance. Both solid and in-solution forms require specific conditions to prevent degradation.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the lyophilized this compound solid in high-quality, anhydrous dimethylsulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 1-5 mM) which can then be diluted to the final working concentration in your experimental buffer or medium. Once dissolved in DMSO, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the shelf life of this compound?
The stability and shelf life of this compound depend on the storage conditions. Adhering to the recommended storage temperatures and protecting the probe from light and moisture will ensure its viability for the specified durations.[1]
Data Presentation
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Storage Instructions |
| Solid | 4°C | Not specified, but should be kept dry and protected from light | Store in a tightly sealed container, desiccated, and protected from light. |
| In Solvent (DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Store in tightly sealed vials, protected from light. |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Store in tightly sealed vials, protected from light.[1] |
Table 2: Recommended Experimental Parameters for this compound
| Parameter | Recommended Value | Notes |
| Working Concentration | 1 µM | Optimal concentration may vary depending on the cell type and experimental conditions. A titration is recommended.[1] |
| Incubation Time | 2 hours | The fluorescence signal typically reaches a plateau after approximately 60 minutes. |
| Excitation Wavelength | ~438 nm (activated) | The unreacted probe has a maximal absorption at ~375 nm. |
| Emission Wavelength | ~540 nm (activated) | The unreacted probe has a strong emission at ~480 nm when excited at 375 nm. |
Experimental Protocols
Detailed Protocol for Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell lines and experimental setups.
Materials:
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This compound
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Anhydrous DMSO
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Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM.
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.
-
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or coverslip at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow under normal culture conditions.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed, serum-free culture medium to a final concentration of 1 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 2 hours at 37°C, protected from light.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope with excitation at ~438 nm and emission detection at ~540 nm.
-
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Improper Storage of this compound | Ensure that both solid and in-solution forms of this compound have been stored according to the recommended conditions. Degradation due to improper storage can lead to a loss of fluorescence. |
| Low TrxR2 Activity | The signal from this compound is dependent on the enzymatic activity of TrxR2. If the cells have very low intrinsic TrxR2 activity, the signal will be weak. Consider using a positive control cell line known to have high TrxR2 expression. |
| Suboptimal Probe Concentration | The recommended starting concentration is 1 µM, but this may need to be optimized. Perform a concentration titration (e.g., 0.5 µM, 1 µM, 2 µM) to determine the optimal concentration for your cell type. |
| Insufficient Incubation Time | An incubation time of 2 hours is generally recommended. Shorter incubation times may not be sufficient for the enzymatic reaction to generate a strong signal. |
| Photobleaching | Excessive exposure to the excitation light can cause the fluorophore to photobleach. Minimize light exposure by using the lowest possible laser power and exposure time. Consider using an anti-fade reagent if compatible with live-cell imaging. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Unbound Probe | Ensure that the cells are thoroughly washed after incubation with this compound to remove any residual probe that has not been taken up by the cells. Perform at least two gentle washes with pre-warmed PBS or imaging medium. |
| Autofluorescence | Some cell types exhibit high levels of natural autofluorescence, which can interfere with the signal. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use imaging software to perform background subtraction. |
| Non-specific Staining | While this compound is designed for mitochondrial targeting, at very high concentrations it may accumulate in other cellular compartments. Use the lowest effective concentration of the probe as determined by titration. |
| Contaminated Imaging Medium | Phenol red in standard culture medium can contribute to background fluorescence. Use a phenol red-free imaging medium for the final wash and during imaging. |
Visualizations
Caption: Signaling pathway of this compound activation in the mitochondrion.
Caption: Experimental workflow for live-cell imaging with this compound.
References
Technical Support Center: Calibrating Mito-TRFS Fluorescence for Quantitative Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mito-TRFS for the quantitative analysis of mitochondrial thioredoxin reductase (TrxR2) activity. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specialized "off-on" fluorescent probe designed to specifically target and measure the activity of thioredoxin reductase 2 (TrxR2) within the mitochondria of living cells.[1][2] Its mechanism relies on a chemical reaction with TrxR2 in the presence of NADPH. In its native "off" state, this compound exhibits minimal fluorescence at its activation wavelength. Upon enzymatic reduction by TrxR2, the probe undergoes a conformational change, leading to a significant increase in fluorescence intensity (the "on" state), which can be quantitatively measured.[3][4][5]
Q2: What are the spectral properties of this compound?
The spectral properties of this compound change significantly upon reaction with TrxR2. Understanding these shifts is critical for accurate measurement.
| State | Excitation Max (nm) | Emission Max (nm) | Description |
| "Off" (Unreacted) | ~375 | ~480 | The probe in its native state before interacting with TrxR2. |
| "On" (Reacted) | ~438-440 | ~540 | After enzymatic reaction with TrxR2 in the presence of NADPH. |
Q3: How can I be sure that the signal I'm measuring is specific to mitochondrial TrxR2?
Ensuring the specificity of the this compound signal is paramount for accurate quantitative analysis. Several control experiments are recommended:
-
Inhibitor Control: Pre-treat cells with a known TrxR2 inhibitor (e.g., auranofin) before adding this compound. A significant reduction in the fluorescence signal compared to untreated cells indicates that the signal is dependent on TrxR2 activity.
-
Genetic Knockdown/Knockout: Utilize cell lines with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the gene encoding TrxR2. A lack of signal in these cells compared to wild-type controls provides strong evidence for probe specificity.
-
Colocalization: Co-stain cells with this compound and a well-characterized mitochondrial marker (e.g., MitoTracker Deep Red). High colocalization of the signals confirms that the this compound probe is localized within the mitochondria.
Q4: What are the key considerations for quantitative measurements with this compound?
For accurate quantitative data, the following factors must be carefully controlled:
-
Probe Concentration: Use the lowest concentration of this compound that provides a robust signal-to-noise ratio to minimize potential cytotoxicity and off-target effects.
-
Cell Density: Ensure consistent cell seeding density across all wells to allow for valid comparisons between different experimental conditions.
-
Incubation Time: Optimize the incubation time for the probe to ensure the enzymatic reaction reaches a stable point.
-
Background Correction: Properly subtract background fluorescence to ensure the measured signal is solely from the probe.
-
Normalization: Normalize the fluorescence data to an independent measure of cell number or protein concentration to account for variations in cell density.
Experimental Protocols
Protocol 1: In Vitro Calibration of this compound with Recombinant TrxR2
This protocol describes how to generate a standard curve to correlate this compound fluorescence intensity with a known activity of TrxR2.
Materials:
-
Recombinant TrxR2 enzyme of known activity (units/mg)
-
This compound probe
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of recombinant TrxR2: In the assay buffer, prepare a series of known concentrations of TrxR2 (e.g., 0, 10, 25, 50, 100, 200 mU/mL).
-
Prepare the reaction mixture: In each well of the 96-well plate, add the TrxR2 dilutions. Then, add a fixed concentration of NADPH (e.g., 200 µM).
-
Initiate the reaction: Add a fixed concentration of this compound (e.g., 10 µM) to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes), protected from light.
-
Measure fluorescence: Read the fluorescence intensity on a plate reader using an excitation wavelength of ~440 nm and an emission wavelength of ~540 nm.
-
Generate the standard curve: Plot the background-subtracted fluorescence intensity against the known TrxR2 activity. This curve can then be used to determine the unknown TrxR2 activity in experimental samples.
Diagram: In Vitro Calibration Workflow
Caption: Workflow for in vitro calibration of this compound.
Protocol 2: Quantitative Measurement of TrxR2 Activity in Live Cells
This protocol outlines the steps for measuring TrxR2 activity in cultured cells using this compound.
Materials:
-
Cultured cells of interest
-
This compound probe
-
Hoechst 33342 or other nuclear stain for cell counting
-
Phenol (B47542) red-free cell culture medium
-
Black, clear-bottom 96-well microplate
-
Fluorescence microscope or plate reader with imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are in the logarithmic growth phase and form a consistent monolayer at the time of the experiment.
-
Cell Treatment: Treat cells with the compounds of interest for the desired duration. Include appropriate vehicle controls.
-
Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed phenol red-free medium. Add the appropriate concentration of this compound in phenol red-free medium to each well and incubate at 37°C for the optimized duration, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phenol red-free medium to remove any excess probe.
-
Nuclear Staining (for normalization): Add Hoechst 33342 to the wells and incubate for 10-15 minutes for cell number normalization.
-
Image Acquisition/Fluorescence Reading:
-
Microscopy: Acquire images using appropriate filter sets for this compound (Ex: ~440 nm, Em: ~540 nm) and the nuclear stain.
-
Plate Reader: Measure the fluorescence intensity in each well at the specified wavelengths.
-
-
Data Analysis:
-
Image-based: Segment the images to identify individual cells and their mitochondrial regions. Measure the mean fluorescence intensity of this compound per cell.
-
Plate reader-based: Subtract the background fluorescence from the this compound signal and normalize it to the fluorescence signal of the nuclear stain.
-
Diagram: Live Cell Quantitative Workflow
Caption: Workflow for quantitative analysis in live cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence from cells or medium.- Non-specific binding of the probe.- Probe concentration is too high. | - Use phenol red-free medium for imaging.- Include a "no-probe" control to measure baseline autofluorescence.- Optimize probe concentration by performing a titration.- Ensure thorough washing after probe incubation. |
| Weak or No Signal | - Low TrxR2 activity in the cells.- Insufficient probe concentration or incubation time.- Photobleaching of the fluorescent signal.- Incorrect filter settings on the microscope/plate reader. | - Use a positive control (e.g., cells known to have high TrxR2 activity).- Increase probe concentration or incubation time incrementally.- Minimize exposure to excitation light. Use an anti-fade mounting medium if fixing cells.- Verify that the excitation and emission filters match the spectral properties of the reacted this compound. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Uneven probe loading or washing.- "Edge effects" in the microplate. | - Ensure a homogenous cell suspension and careful pipetting during seeding.- Use a multichannel pipette for adding and removing solutions.- Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity. |
| Signal Not Localized to Mitochondria | - Probe is not effectively targeting mitochondria.- Cell health is compromised, leading to mitochondrial dysfunction. | - Perform colocalization experiments with a known mitochondrial marker.- Ensure cells are healthy and not undergoing stress or apoptosis, which can affect mitochondrial membrane potential and probe uptake. |
| Fluorescence Signal Decreases Over Time | - Photobleaching due to excessive exposure to excitation light.- Phototoxicity causing cell damage and probe leakage. | - Reduce the intensity and duration of the excitation light.- Use a more sensitive detector if available.- Acquire images at longer intervals for time-lapse experiments.- Monitor cell morphology for signs of phototoxicity. |
Diagram: Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Mitochondrial Thioredoxin Reductase 2 (TrxR2)
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial thioredoxin reductase 2 (TrxR2) is a critical enzyme in cellular redox homeostasis, and its dysfunction is implicated in a range of diseases, including neurodegenerative disorders and cancer. The development of fluorescent probes to monitor TrxR2 activity in live cells has provided invaluable tools for studying its physiological and pathological roles. This guide offers an objective comparison of Mito-TRFS with other notable fluorescent probes for TrxR2, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.
Performance Comparison of TrxR2 Fluorescent Probes
The selection of a fluorescent probe is dictated by the specific requirements of an experiment, such as the desired speed of detection, the imaging modality, and the need for mitochondrial targeting. The following table summarizes the key quantitative performance indicators of this compound and other commonly used fluorescent probes for TrxR2.
| Probe | Excitation (nm) | Emission (nm) | Response Time | Fold Fluorescence Increase | Mitochondrial Targeting | Key Features |
| This compound | 438[1][2] | 540[1][2] | ~60 min[1] | ~40-fold | Yes (Triphenylphosphonium) | First off-on probe for mitochondrial TrxR2. |
| TRFS-green | 438 | 538 | >2 hours | ~25-fold | No | The first fluorescent probe for mammalian TrxR. |
| TRFS-red | 615 | 660 | ~2 hours | ~90-fold | No | Red-shifted emission for multiplexing. |
| Fast-TRFS | 343 | 451 | ~5 min | ~70-80-fold | No | Rapid response time. |
| DSMP | 340 (two-photon) | 510 | ~12 min | Ratiometric | Yes (Styrylpyridinium) | Two-photon ratiometric imaging, can cross the blood-brain barrier. |
Signaling Pathway and Detection Mechanism
The thioredoxin system, composed of NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), plays a crucial role in maintaining cellular redox balance. TrxR2 is the mitochondrial isoform of TrxR. The fluorescent probes in the TRFS series share a common mechanism of action based on a 1,2-dithiolane (B1197483) moiety that is specifically cleaved by the active site of TrxR. This cleavage initiates an intramolecular cyclization reaction, leading to the release of a fluorescent reporter.
Caption: General signaling pathway of TrxR2 and the mechanism of fluorescent probe activation.
Experimental Workflow
The following diagram outlines a general workflow for the detection of mitochondrial TrxR2 activity using fluorescent probes in live cells. Specific parameters such as probe concentration and incubation time should be optimized for each cell type and experimental condition.
Caption: A generalized experimental workflow for monitoring TrxR2 activity using fluorescent probes.
Detailed Experimental Protocols
Below are representative protocols for using this compound and other TRFS-based probes. These should be adapted and optimized for specific experimental systems.
In Vitro Assay for TrxR Activity
-
Reagents and Preparation:
-
TE Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
NADPH stock solution: 10 mM in TE buffer.
-
Recombinant TrxR1 or TrxR2.
-
Fluorescent probe stock solution: 10 mM in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add TE buffer.
-
Add NADPH to a final concentration of 200 µM.
-
Add the fluorescent probe to a final concentration of 10 µM.
-
Initiate the reaction by adding recombinant TrxR (e.g., 75 nM).
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.
-
Monitor the fluorescence kinetics over time (e.g., every minute for 60 minutes) at 37°C.
-
Live Cell Imaging of Mitochondrial TrxR2 Activity with this compound
-
Cell Culture and Plating:
-
Culture cells (e.g., HeLa cells) in appropriate media to ~70-80% confluency on glass-bottom dishes suitable for confocal microscopy.
-
-
Experimental Treatment (Optional):
-
Treat cells with the compound of interest for the desired duration. Include appropriate vehicle controls.
-
-
Probe Loading:
-
Prepare a 1 µM working solution of this compound in serum-free medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Co-staining with Mitochondrial Marker (Optional):
-
To confirm mitochondrial localization, cells can be co-stained with a mitochondrial tracker (B12436777) (e.g., MitoTracker Deep Red) according to the manufacturer's protocol.
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for this compound (e.g., Ex: 438 nm, Em: 540 nm).
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity within the mitochondrial regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the control group to determine the relative change in TrxR2 activity.
-
Conclusion
This compound stands out as a valuable tool for specifically monitoring TrxR2 activity within the mitochondria of living cells. Its targeted delivery and "off-on" fluorescence response provide a clear signal against a low background. For researchers requiring faster kinetics, Fast-TRFS offers a significant advantage, albeit without mitochondrial targeting. For studies involving deeper tissue imaging or the need for ratiometric analysis, the two-photon probe DSMP presents a powerful alternative. The choice of probe will ultimately depend on the specific biological question and the experimental setup. This guide provides the foundational information to make an informed decision and to design robust experiments for investigating the critical role of TrxR2 in health and disease.
References
A Head-to-Head Comparison: Validating Mito-TRFS Results with TrxR2 Activity Assays for Robust Mitochondrial Redox Research
For researchers, scientists, and drug development professionals investigating mitochondrial function and redox signaling, accurate measurement of thioredoxin reductase 2 (TrxR2) activity is paramount. This guide provides a comprehensive comparison of two key methodologies: the fluorescent probe Mito-TRFS for live-cell imaging and the classic spectrophotometric TrxR2 activity assay. We present a detailed analysis of their principles, protocols, and data outputs to facilitate informed decisions for experimental design.
The mitochondrial thioredoxin system, with TrxR2 as its central enzyme, is a critical regulator of mitochondrial redox homeostasis and plays a vital role in cellular signaling and protection against oxidative stress. Dysregulation of TrxR2 activity has been implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, robust and reliable methods to measure TrxR2 activity are indispensable for advancing our understanding of these diseases and for the development of novel therapeutics.
This guide focuses on the validation and comparison of this compound, a relatively new tool for real-time imaging of TrxR2 activity in living cells, with the well-established DTNB-based spectrophotometric assay for measuring TrxR2 activity in mitochondrial extracts.
At a Glance: this compound vs. TrxR2 Activity Assay
| Feature | This compound | TrxR2 Activity Assay (DTNB-based) |
| Principle | "Off-on" fluorescent probe that is activated by TrxR2, leading to a significant increase in fluorescence intensity.[1][2][3][4] | Spectrophotometric measurement of the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB) by TrxR2 in the presence of NADPH.[5] |
| Sample Type | Live cells. | Isolated mitochondria, cell lysates, or purified enzyme. |
| Output | Fluorescence intensity, providing spatial and temporal information on TrxR2 activity within the cell. | Enzymatic activity, typically expressed in units per milligram of protein (e.g., mU/mg). |
| Specificity | High selectivity for TrxR over other related enzymes and small molecule thiols. | Can be made specific to TrxR by using a TrxR-specific inhibitor to subtract the background reduction of DTNB by other enzymes. |
| Throughput | High-throughput screening compatible with automated microscopy or flow cytometry. | Moderate throughput, adaptable to 96-well plate format. |
| Advantages | - Real-time, in situ measurement in live cells- Provides spatial resolution- High sensitivity | - Quantitative measurement of enzyme kinetics- Well-established and validated method- Can be used with various sample types |
| Limitations | - Indirect measurement of activity- Potential for off-target effects or probe artifacts- Requires specialized imaging equipment | - Endpoint assay- Does not provide information on subcellular localization- Requires sample preparation that disrupts cellular integrity |
Delving Deeper: Experimental Protocols
A clear understanding of the experimental procedures is crucial for the successful implementation of these assays. Below are detailed protocols for both this compound imaging and the TrxR2 activity assay.
This compound Live-Cell Imaging Protocol
This protocol is designed for imaging TrxR2 activity in cultured mammalian cells.
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or other nuclear stain (optional)
-
MitoTracker dye (optional, for mitochondrial co-localization)
-
Confocal microscope with appropriate filter sets (Excitation/Emission: ~438/540 nm for this compound)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
-
Incubation: Incubate the cells for 2 hours at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells twice with warm PBS.
-
Co-staining (Optional):
-
For nuclear staining, incubate cells with Hoechst 33342 according to the manufacturer's instructions.
-
For mitochondrial co-localization, incubate with a MitoTracker dye according to the manufacturer's instructions.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for this compound and any co-stains.
-
-
Data Analysis: Quantify the mean fluorescence intensity of this compound within the mitochondrial regions of interest.
TrxR2 Activity Assay Protocol (DTNB-based)
This protocol describes the measurement of TrxR2 activity in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA)
-
NADPH solution
-
DTNB solution
-
TrxR inhibitor (e.g., auranofin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Mitochondrial Lysate Preparation:
-
Resuspend the isolated mitochondrial pellet in lysis buffer.
-
Lyse the mitochondria by sonication or freeze-thaw cycles on ice.
-
Centrifuge to pellet the mitochondrial debris and collect the supernatant containing the mitochondrial proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Reaction Setup (in a 96-well plate):
-
Prepare two sets of wells for each sample: one for total activity and one for background activity (with inhibitor).
-
Total Activity Wells: Add assay buffer, mitochondrial lysate (containing a known amount of protein), and NADPH.
-
Background Activity Wells: Add assay buffer, mitochondrial lysate, NADPH, and the TrxR inhibitor.
-
-
Initiate the Reaction: Add the DTNB solution to all wells to start the reaction.
-
Measurement: Immediately start measuring the increase in absorbance at 412 nm every minute for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min) for both the total activity and background activity wells.
-
Subtract the rate of the background activity from the rate of the total activity to obtain the specific TrxR2 activity.
-
Calculate the TrxR2 activity in mU/mg of protein using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Conclusion: A Synergistic Approach for Comprehensive Insights
Both this compound and the DTNB-based TrxR2 activity assay are valuable tools for investigating mitochondrial redox biology. This compound offers the unique advantage of visualizing TrxR2 activity in real-time within the complex environment of a living cell, providing crucial spatial and temporal information. On the other hand, the DTNB assay provides a quantitative measure of enzymatic activity, which is essential for detailed biochemical characterization and for validating the findings from imaging studies.
For a comprehensive and robust assessment of TrxR2 function, a synergistic approach is recommended. The initial use of this compound can provide valuable insights into the dynamic changes in TrxR2 activity in response to various stimuli or in different disease models. These qualitative and semi-quantitative findings can then be validated and quantified using the traditional TrxR2 activity assay on isolated mitochondria or cell lysates. By combining the strengths of both methodologies, researchers can gain a more complete and accurate understanding of the critical role of TrxR2 in mitochondrial function and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Detecting Mitochondrial Thioredoxin Reductase 2 (TrxR2): Mito-TRFS vs. Antibody-Based Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of mitochondrial thioredoxin reductase 2 (TrxR2) is crucial for understanding cellular redox homeostasis and its role in various pathologies. TrxR2 is a key selenoprotein enzyme that maintains the mitochondrial thioredoxin system, defending against oxidative stress and participating in redox signaling. This guide provides an objective comparison between two primary methods for its detection: the fluorescent probe Mito-TRFS and traditional antibody-based techniques.
Overview of Detection Methods
This compound is a fluorescent "off-on" probe designed for imaging TrxR2 activity within the mitochondria of living cells.[1][2][3][4] Its fluorescence is activated upon a specific reaction with TrxR2, allowing for the direct visualization of enzymatic activity in a native cellular environment.
Antibody-based detection encompasses a range of immunoassays, including Western Blotting (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).[5] These methods utilize antibodies that specifically bind to the TrxR2 protein, enabling the detection and quantification of total TrxR2 protein levels rather than its enzymatic activity.
Quantitative Data Comparison
The selection of a detection method often depends on the specific experimental question—whether the goal is to measure enzymatic activity in real-time in live cells or to quantify the total protein expression in cell or tissue lysates. The table below summarizes the key performance characteristics of each approach.
| Feature | This compound | Antibody-Based Detection (Western Blot/ELISA) |
| Parameter Measured | Enzymatic Activity | Total Protein Level |
| Sample Type | Live Cells | Cell/Tissue Lysates, Fixed Cells/Tissues |
| Principle | "Off-On" Fluorescence upon reaction with active TrxR2 | Specific antigen-antibody binding |
| Primary Output | Fluorescence Intensity | Band Intensity (WB), Absorbance (ELISA) |
| Quantification | Relative (can be semi-quantitative) | Quantitative (relative or absolute) |
| Cellular Context | In situ, mitochondrial localization | Can be subcellular (WB fractionation) or in situ (IF/IHC) |
| Temporal Resolution | Real-time imaging of activity changes | Endpoint measurement of protein levels |
| Specificity | Specific to TrxR2 activity | Dependent on antibody specificity; potential for cross-reactivity |
| Sensitivity | High sensitivity to changes in enzyme activity | ELISA kits can detect levels < 0.156 ng/ml |
Experimental Workflows
The experimental workflows for this compound and antibody-based methods differ significantly in their approach to sample handling and analysis.
Caption: Comparative workflows for this compound and Western Blotting.
Reaction Mechanism and Signaling
This compound functions by directly interacting with the active site of TrxR2. The probe contains a disulfide bond that is cleaved by the reductase activity of TrxR2, leading to a conformational change that "turns on" its fluorescence. In contrast, antibodies recognize specific amino acid sequences (epitopes) on the TrxR2 protein, independent of its functional state.
Caption: Principles of this compound vs. antibody detection.
Detailed Experimental Protocols
This compound Protocol for Live-Cell Imaging
This protocol is a general guideline based on published use. Optimization may be required for different cell types and experimental conditions.
-
Cell Preparation: Seed cells on a glass-bottom dish or chamber slide and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to a final working concentration (e.g., 1 µM) in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters. The excitation and emission maxima for this compound are approximately 486 nm and 525 nm, respectively.
Antibody-Based Protocol: Western Blotting for TrxR2
This protocol provides a general procedure for detecting TrxR2 protein levels in cell lysates.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TrxR2 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A specific band for TrxR2 should be detected at approximately 52 kDa.
Conclusion
Both this compound and antibody-based methods are powerful tools for studying TrxR2. The choice between them is dictated by the biological question at hand.
-
Choose this compound when the objective is to visualize and assess the enzymatic activity of TrxR2 in real-time within the mitochondrial context of live cells. This is ideal for studying dynamic changes in redox signaling or the immediate effects of drug candidates on TrxR2 function.
-
Choose antibody-based methods when the goal is to determine the total protein expression level of TrxR2. Western blotting provides robust quantification of protein in a cell population, while immunofluorescence and immunohistochemistry reveal the protein's localization and expression patterns within fixed cells and tissues. These methods are essential for studies correlating protein abundance with disease states or treatment outcomes.
By understanding the distinct advantages and applications of each technique, researchers can select the most appropriate method to advance their investigation into the critical role of TrxR2 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. abmole.com [abmole.com]
- 4. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. scbt.com [scbt.com]
Unveiling the Specificity of Mito-TRFS: A Comparative Analysis of its Cross-reactivity with Cellular Reductases
For researchers and professionals in drug development, the specificity of a fluorescent probe is paramount for generating reliable and interpretable data. This guide provides a detailed comparison of Mito-TRFS, a fluorescent probe designed to detect mitochondrial thioredoxin reductase (TrxR2), against other cellular reductases. We present experimental data, detailed protocols, and visual workflows to objectively assess its performance and aid in its effective application.
This compound is a mitochondria-targeted, "off-on" fluorescent probe developed for the real-time imaging of TrxR2 activity in living cells.[1][2][3][4] Its design incorporates a triphenylphosphonium moiety, which facilitates its accumulation within the mitochondria.[5] The probe exhibits a significant increase in fluorescence intensity upon reaction with thioredoxin reductase, making it a valuable tool for studying mitochondrial redox biology. However, a critical aspect of its utility is its selectivity for TrxR2 over other cellular reductases that maintain the redox homeostasis.
Comparative Analysis of this compound Reactivity
To evaluate the specificity of this compound, its reactivity was tested against a panel of cellular reductases and related biological species. The following table summarizes the quantitative data on the fluorescence response of this compound when incubated with various enzymes and thiols.
| Substance | Concentration | Incubation Time | Fluorescence Increase (Fold) |
| Thioredoxin Reductase (TrxR) + NADPH | 75 nM | 60 min | ~40 |
| Glutathione (B108866) Reductase (GR) + NADPH | Not Specified | 60 min | Minimal |
| U498C TrxR (mutant) + NADPH | Not Specified | 60 min | Minimal |
| Glutathione (GSH) | Not Specified | 60 min | No Significant Increase |
| Cysteine (Cys) | Not Specified | 60 min | No Significant Increase |
| Amidehydrolase (AHL) | 10 µM | 60 min | Marginal |
| Selenocysteine (Sec) | 10 µM | 60 min | Marginal |
Data compiled from Liu et al., 2015.
The data clearly indicates that this compound exhibits a high degree of selectivity for thioredoxin reductase. The probe shows a substantial, approximately 40-fold increase in fluorescence in the presence of TrxR and its cofactor NADPH. In contrast, its response to glutathione reductase, a structurally related enzyme, is minimal. Furthermore, common cellular thiols such as glutathione and cysteine do not elicit a significant fluorescence response.
Mitochondrial Redox Control Pathways
The specificity of this compound is crucial given the interconnected nature of the mitochondrial antioxidant systems. The following diagram illustrates the principal pathways involving thioredoxin reductase and glutathione reductase in mitochondrial redox homeostasis.
Experimental Protocols
The following is a detailed methodology for assessing the cross-reactivity of this compound with various cellular reductases, based on published studies.
Objective: To determine the specificity of this compound by measuring its fluorescence response to thioredoxin reductase, glutathione reductase, and other relevant biological molecules.
Materials:
-
This compound
-
Recombinant rat thioredoxin reductase 1 (TrxR1)
-
Glutathione Reductase (GR)
-
NADPH
-
Glutathione (GSH)
-
Cysteine (Cys)
-
TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a 10 µM working solution of this compound in TE buffer.
-
In separate reaction vessels, add the 10 µM this compound solution.
-
To the respective vessels, add the following components:
-
Test 1 (Positive Control): 75 nM TrxR1 and 200 µM NADPH
-
Test 2 (Specificity Control): Glutathione Reductase (at a comparable concentration to TrxR1) and 200 µM NADPH
-
Test 3 (Specificity Control): High concentrations of GSH (e.g., 1-10 mM)
-
Test 4 (Specificity Control): High concentrations of Cys (e.g., 1-10 mM)
-
Test 5 (Negative Control): No enzyme or reducing agent
-
-
Incubate all reaction mixtures at 37°C for 60 minutes.
-
After incubation, measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 438 nm.
-
Calculate the fold increase in fluorescence intensity at the emission maximum (~540 nm) for each test condition relative to the negative control.
Experimental Workflow for Probe Specificity Testing
The logical flow of an experiment to determine the specificity of a fluorescent probe like this compound is depicted in the diagram below.
Potential Considerations
While the experimental data strongly supports the high selectivity of this compound for thioredoxin reductase, it is important to consider potential limitations. One concern is that this compound could be activated by cytosolic TrxR1 before it reaches the mitochondria. This could potentially lead to a cytosolic fluorescence signal that is not specific to mitochondrial TrxR2 activity. Therefore, co-localization studies with mitochondrial-specific markers are recommended to confirm the probe's localization and the site of its fluorescence activation within the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Positive and Negative Controls for Mito-TRFS Experiments
For researchers, scientists, and drug development professionals, robust and reliable experimental design is paramount. In the context of mitochondrial research, the use of Mito-TRFS (Mitochondrial Time-Resolved FRET probe) for imaging mitochondrial thioredoxin reductase 2 (TrxR2) activity necessitates carefully selected positive and negative controls to ensure data integrity and accurate interpretation. This guide provides an objective comparison of recommended controls, supported by experimental data and detailed protocols.
This compound is a fluorescent probe designed to specifically measure the activity of TrxR2, a key enzyme in the mitochondrial antioxidant system. The probe's fluorescence is "turned on" upon reduction by TrxR2, providing a direct readout of the enzyme's activity within living cells. To validate the results obtained from this compound experiments, it is crucial to employ controls that either inhibit or do not affect TrxR2 activity, as well as compounds that induce general mitochondrial dysfunction, allowing for a comprehensive analysis of mitochondrial health.
Comparison of Control Compounds
The selection of appropriate controls is critical for interpreting changes in this compound fluorescence. A specific inhibitor of TrxR2 serves as a direct positive control for a decrease in signal, while compounds that induce mitochondrial stress can act as comparative positive controls. A vehicle control is the standard for establishing a baseline of normal TrxR2 activity.
| Control Compound | Type | Mechanism of Action | Expected Effect on this compound Signal | Typical Working Concentration | Incubation Time |
| Vehicle (e.g., DMSO) | Negative | Solvent for control compounds; should have no biological effect at the final concentration. | No change (baseline TrxR2 activity) | < 0.1% (v/v) | Matched to positive controls |
| Auranofin | Positive (Specific) | A gold(I)-containing compound that irreversibly inhibits TrxR2 by binding to its active site selenocysteine (B57510) residue.[1][2] | Significant Decrease | 0.5 - 10 µM | 4 - 24 hours |
| CCCP | Positive (Comparative) | An uncoupler of oxidative phosphorylation that dissipates the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.[3][4][5] | Potential Decrease (due to oxidative stress) | 1 - 20 µM | 30 minutes - 4 hours |
| Rotenone | Positive (Comparative) | An inhibitor of mitochondrial complex I of the electron transport chain, leading to increased superoxide (B77818) production and oxidative stress. | Potential Decrease (due to oxidative stress) | 100 nM - 10 µM | 4 - 24 hours |
| Antimycin A | Positive (Comparative) | An inhibitor of mitochondrial complex III of the electron transport chain, which blocks electron flow and increases ROS production. | Potential Decrease (due to oxidative stress) | 1 - 50 µM | 4 - 24 hours |
| Oligomycin | Positive (Comparative) | An inhibitor of ATP synthase (complex V) that blocks proton flow, leading to hyperpolarization of the mitochondrial membrane and increased ROS production. | Potential Decrease (due to oxidative stress) | 1 - 10 µM | 1 - 24 hours |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experiments. The following protocols provide a starting point for utilizing the described controls in a typical this compound cell-based assay.
General Cell Preparation and this compound Staining
-
Cell Culture: Plate cells (e.g., HeLa) on a suitable imaging dish or plate and culture until they reach the desired confluency (typically 60-80%).
-
This compound Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 1 µM).
-
Remove the culture medium from the cells and replace it with the this compound loading solution.
-
Incubate the cells for the recommended time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.
-
Image Acquisition: Proceed with fluorescence microscopy to capture images of the this compound signal. Use excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 438/540 nm).
Protocol for Control Treatments
Negative Control (Vehicle)
-
Prepare a vehicle control solution by adding the same volume of DMSO (or other solvent) used for the positive controls to the cell culture medium. The final DMSO concentration should be non-toxic, typically below 0.1%.
-
Add the vehicle control medium to the designated wells at the same time and for the same duration as the positive control treatments.
-
Proceed with the this compound staining protocol and imaging.
Positive Control: Auranofin (Specific TrxR2 Inhibition)
-
Prepare a stock solution of Auranofin in DMSO.
-
Dilute the Auranofin stock solution in cell culture medium to the desired final concentration (e.g., 2 µM for HeLa cells, based on an IC50 of ~2 µM at 24 hours).
-
Treat the cells with the Auranofin-containing medium for the desired incubation time (e.g., 4 to 24 hours).
-
After treatment, proceed with the this compound staining protocol and imaging. A significant decrease in this compound fluorescence is expected compared to the vehicle control.
Comparative Positive Controls (Mitochondrial Dysfunction)
The following protocols induce general mitochondrial stress, which can indirectly affect TrxR2 activity, likely through increased oxidative stress.
-
CCCP Treatment:
-
Prepare a stock solution of CCCP in DMSO.
-
Dilute the CCCP stock solution in cell culture medium to a final concentration of 1-20 µM.
-
Treat the cells for 30 minutes to 4 hours.
-
Proceed with the this compound staining protocol and imaging.
-
-
Rotenone Treatment:
-
Prepare a stock solution of Rotenone in DMSO.
-
Dilute the Rotenone stock solution in cell culture medium to a final concentration of 100 nM - 10 µM.
-
Treat the cells for 4 to 24 hours.
-
Proceed with the this compound staining protocol and imaging.
-
-
Antimycin A Treatment:
-
Prepare a stock solution of Antimycin A in DMSO.
-
Dilute the Antimycin A stock solution in cell culture medium to a final concentration of 1-50 µM.
-
Treat the cells for 4 to 24 hours.
-
Proceed with the this compound staining protocol and imaging.
-
-
Oligomycin Treatment:
-
Prepare a stock solution of Oligomycin in DMSO.
-
Dilute the Oligomycin stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Treat the cells for 1 to 24 hours.
-
Proceed with the this compound staining protocol and imaging.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. Auranofin, a thioredoxin reductase inhibitor, causes platelet death through calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial transmembrane potential and reactive oxygen species generation regulate the enhanced effect of CCCP on TRAIL-induced SNU-638 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring Mitochondrial Thioredoxin Reductase Activity: Mito-TRFS vs. Traditional Methods
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial function is paramount. This guide provides an objective comparison of Mito-TRFS, a fluorescent probe for mitochondrial thioredoxin reductase (TrxR2), with the traditional 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) colorimetric assay. We delve into the available data on their performance, provide detailed experimental protocols, and visualize the underlying biological pathways.
Introduction to Mitochondrial Thioredoxin Reductase (TrxR2)
Mitochondrial thioredoxin reductase (TrxR2) is a key enzyme in the mitochondrial antioxidant system. It plays a crucial role in maintaining the redox balance within the mitochondria by reducing oxidized thioredoxin-2 (Trx2). This system is vital for protecting against oxidative stress, regulating mitochondrial function, and influencing cell signaling pathways. Dysregulation of TrxR2 activity has been implicated in various diseases, including neurodegenerative disorders like Parkinson's disease, making its accurate measurement a critical aspect of biomedical research.
Methods for Measuring TrxR2 Activity: A Head-to-Head Comparison
Two primary methods for quantifying TrxR2 activity are the use of the fluorescent probe this compound and the classic DTNB-based colorimetric assay. While both aim to measure the same enzymatic activity, they differ significantly in their principles, applications, and the nature of the data they provide.
Data Presentation: Quantitative Comparison of TrxR2 Assays
The following table summarizes the key performance characteristics of this compound and the DTNB assay based on available literature. It is important to note that direct, side-by-side comparisons of reproducibility with metrics like the coefficient of variation (CV) are not extensively reported for this compound. The information presented is collated from individual studies and product specifications.
| Feature | This compound (Fluorescent Probe) | DTNB Assay (Colorimetric) |
| Principle | "Off-on" fluorescent probe that exhibits a significant increase in fluorescence upon reduction by TrxR2.[1] | Colorimetric assay where TrxR2 reduces DTNB to TNB, which has a strong absorbance at 412 nm. |
| Detection Method | Fluorescence microscopy, flow cytometry, plate reader. | Spectrophotometer (absorbance at 412 nm). |
| Application | Live-cell imaging of mitochondrial TrxR2 activity, high-throughput screening.[2] | Measurement of TrxR2 activity in cell lysates and purified enzyme preparations.[3][4][5] |
| Response Time | Approximately 1 hour for maximal fluorescence. | Typically measured over a kinetic time course (e.g., 10-30 minutes). |
| Selectivity | Reported to be selective for TrxR over other related enzymes like glutathione (B108866) reductase. | Can have cross-reactivity with other enzymes that reduce DTNB; requires specific inhibitors for accurate TrxR2 measurement. |
| Sensitivity | High sensitivity due to significant fluorescence enhancement (~40-fold). | Dependent on the spectrophotometer's sensitivity and the concentration of the enzyme. |
| Quantitative Nature | Primarily semi-quantitative (relative fluorescence intensity) in imaging applications; can be quantitative in plate reader-based assays. | Fully quantitative, allowing for the determination of specific enzyme activity (e.g., nmol/min/mg protein). |
| Intra-assay Variability | Data not readily available. | Generally expected to be low (<10-15%) for colorimetric enzyme assays. |
| Inter-assay Variability | Data not readily available. | Generally expected to be low (<15-20%) for colorimetric enzyme assays. |
| Advantages | Enables real-time, in-situ visualization of TrxR2 activity in live cells; suitable for high-content screening. | Well-established, robust, and provides absolute quantification of enzyme activity. |
| Limitations | Potential for off-target reactions and phototoxicity; quantitative analysis can be complex. A review noted that the probe might be activated by cytosolic TrxR1 before reaching the mitochondria, raising concerns about its specific targeting of TrxR2. | Requires cell lysis, preventing real-time measurements in living cells; susceptible to interference from other cellular components. |
Experimental Protocols
Measurement of Mitochondrial TrxR2 Activity using this compound
This protocol is a general guideline for using this compound for live-cell imaging of mitochondrial TrxR2 activity.
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with appropriate filter sets (e.g., Ex/Em = 438/540 nm)
-
Cells of interest cultured on glass-bottom dishes or appropriate imaging plates
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration typically ranges from 1 to 10 µM. It is recommended to perform a concentration optimization for your specific cell type and experimental conditions.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add fresh, pre-warmed cell culture medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the medium containing the this compound probe.
-
Wash the cells twice with warm PBS to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter settings for this compound (Excitation ~438 nm, Emission ~540 nm).
-
-
Data Analysis: Quantify the fluorescence intensity within the mitochondrial regions of interest. Compare the fluorescence intensity between different experimental groups to determine relative changes in TrxR2 activity.
Measurement of TrxR2 Activity using the DTNB Assay
This protocol is based on commercially available thioredoxin reductase assay kits.
Materials:
-
Thioredoxin Reductase Assay Kit (containing Assay Buffer, DTNB, NADPH, and a TrxR-specific inhibitor)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA or Bradford)
-
Microplate reader capable of measuring absorbance at 412 nm
-
Cultured cells or tissue samples
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a reaction mixture containing the assay buffer and NADPH according to the kit instructions.
-
In a 96-well plate, add your sample (cell lysate) to the wells. It is recommended to run samples in duplicate or triplicate.
-
For each sample, prepare two sets of reactions: one to measure total reductase activity and another containing a TrxR-specific inhibitor to measure background activity.
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in a kinetic mode, taking readings every minute for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min) for each well.
-
Subtract the rate of the inhibitor-containing wells from the rate of the total activity wells to obtain the TrxR-specific activity.
-
Use a standard curve (if provided in the kit) or the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of TNB formation (nmol/min).
-
Normalize the activity to the protein concentration of the sample to express the specific activity (e.g., nmol/min/mg protein).
-
Visualization of Key Pathways and Workflows
To better understand the context of this compound measurements, the following diagrams illustrate the mitochondrial thioredoxin system and the experimental workflows.
Caption: The mitochondrial thioredoxin antioxidant system and the mechanism of this compound.
Caption: Comparative experimental workflows for this compound and the DTNB assay.
Conclusion
The choice between this compound and the DTNB assay for measuring mitochondrial thioredoxin reductase activity depends on the specific research question. This compound offers the significant advantage of enabling the visualization of TrxR2 activity in living cells, providing spatial and temporal information that is inaccessible with traditional lysate-based methods. This makes it a powerful tool for high-content screening and for studying the dynamics of mitochondrial redox signaling in real-time.
However, for researchers requiring precise, quantitative data on absolute enzyme activity, the DTNB assay remains the gold standard. Its well-established protocol and the ability to normalize activity to protein concentration provide a robust and reliable method for comparing TrxR2 activity across different samples and conditions.
While the literature on the quantitative reproducibility of this compound is still emerging, its unique capabilities for live-cell imaging make it a valuable addition to the toolkit for mitochondrial research. For a comprehensive understanding of TrxR2 function, a combination of both approaches may be most powerful: using this compound to identify dynamic changes in living cells and validating these findings with the quantitative DTNB assay in cell lysates. As with any assay, careful optimization and validation are crucial for obtaining reliable and reproducible results.
References
Navigating Mitochondrial Redox: A Comparative Guide to Mito-TRFS and its Alternatives
For researchers, scientists, and drug development professionals investigating mitochondrial thioredoxin reductase (TrxR2), the fluorescent probe Mito-TRFS offers a targeted approach to visualizing this key antioxidant enzyme's activity in live cells. However, like any tool, it possesses limitations and potential off-target effects that warrant careful consideration. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
This compound: An Overview of the "Off-On" Probe
This compound is a fluorescent probe designed to specifically localize to mitochondria and report on the activity of thioredoxin reductase 2 (TrxR2). It operates on an "off-on" mechanism, exhibiting minimal fluorescence until it reacts with TrxR2, after which it fluoresces brightly. This reaction is mediated by a disulfide five-membered ring within the this compound molecule, which is cleaved by the active site of TrxR2. The mitochondrial targeting is achieved through a triphenylphosphonium (TPP) cation, which accumulates in the mitochondrial matrix due to the organelle's negative membrane potential.
Core Limitations and Potential Off-Target Effects of this compound
While this compound has been utilized in studies such as investigating the role of TrxR2 in Parkinson's disease models, its primary limitation lies in its specificity.[1] Recent evidence strongly suggests that the 1,2-dithiolane (B1197483) scaffold present in the TRFS series of probes, including this compound, is not exclusively reduced by thioredoxin reductase.
Key limitations include:
-
Lack of Specificity: The 1,2-dithiolane ring can be non-specifically reduced by other cellular reductants and thiol-containing molecules, most notably glutaredoxin (Grx). This means that a fluorescence signal from this compound may not solely represent TrxR2 activity, potentially leading to misinterpretation of experimental results.
-
Influence of Cellular Redox Environment: The overall redox state of the cell can influence the fluorescence of this compound, independent of specific TrxR2 activity.
Performance Comparison: this compound vs. Alternatives
A comprehensive evaluation of this compound requires comparison with other available tools for monitoring mitochondrial function and TrxR2 activity.
| Feature | This compound | MitoTracker Dyes (e.g., Red CMXRos, Green FM) | Genetically Encoded Sensors (e.g., MtrxRFP2) | DSMP Probe |
| Target | Thioredoxin Reductase 2 (TrxR2) activity | Mitochondrial mass and membrane potential | Mitochondrial Thioredoxin (Trx2) redox state | Mitochondrial Thioredoxin Reductase 2 (TrxR2) activity |
| Mechanism | "Off-on" fluorescence upon reduction of a 1,2-dithiolane ring | Accumulation in mitochondria based on membrane potential (Red CMXRos) or covalent binding to mitochondrial proteins (Green FM) | Ratiometric fluorescence change based on the redox state of a fused Trx2 | Ratiometric two-photon fluorescence upon reaction with TrxR2 |
| Specificity | Low; reacts with other reductases like glutaredoxin | High for mitochondria, but does not measure enzyme activity | High for mitochondrial Trx2 redox state | High for TrxR2 with a favorable binding constant (Km = 12.5 ± 0.2 μM)[2][3] |
| Response Time | ~60 minutes for plateau | 15-30 minutes | Dynamic and reversible | ~12 minutes[2][3] |
| Photostability | Data not available | Generally good, but some phototoxicity reported with prolonged imaging | Generally good | Data not available |
| Cytotoxicity | Low cytotoxicity reported in PC12 and HeLa cells | Can be cytotoxic at higher concentrations or with prolonged incubation | Generally low, as it is genetically expressed | Data not available |
| Fixability | Not specified, likely not fixable | MitoTracker Red CMXRos is fixable; MitoTracker Green FM is not | Fixable, as it is a protein | Not specified |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial TrxR2 Activity with this compound
This protocol is adapted for use in mammalian cell lines such as HeLa cells.
Materials:
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium
-
HeLa cells (or other suitable cell line)
-
Confocal microscope
Procedure:
-
Culture HeLa cells on glass-bottom dishes suitable for live-cell imaging.
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.
-
Prepare a working solution of this compound at a final concentration of 1 µM in the imaging medium.
-
Incubate the cells with the this compound working solution for 2 hours at 37°C in a CO2 incubator.
-
After incubation, wash the cells twice with pre-warmed imaging medium to remove excess probe.
-
Image the cells immediately using a confocal microscope with appropriate excitation and emission wavelengths (Excitation: ~438 nm, Emission: ~540 nm).
Protocol 2: Co-staining of Mitochondria with this compound and MitoTracker Red CMXRos
This protocol allows for the visualization of TrxR2 activity within the mitochondrial network.
Materials:
-
This compound (stock solution in DMSO)
-
MitoTracker Red CMXRos (stock solution in DMSO)
-
Live-cell imaging medium
-
Mammalian cells of interest
-
Confocal microscope
Procedure:
-
Culture cells on glass-bottom dishes.
-
Prepare a working solution of MitoTracker Red CMXRos at a final concentration of 100 nM in pre-warmed live-cell imaging medium.
-
Incubate the cells with the MitoTracker Red CMXRos working solution for 15-30 minutes at 37°C.
-
Wash the cells once with pre-warmed imaging medium.
-
Prepare a working solution of this compound at a final concentration of 1 µM in the imaging medium.
-
Incubate the cells with the this compound working solution for 2 hours at 37°C.
-
Wash the cells twice with pre-warmed imaging medium.
-
Image the cells using a confocal microscope with sequential scanning to avoid spectral bleed-through.
-
This compound: Excitation ~438 nm, Emission ~540 nm.
-
MitoTracker Red CMXRos: Excitation ~579 nm, Emission ~599 nm.
-
Visualizing the Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow for its use, and the logical relationship of its limitations.
References
A Head-to-Head Comparison of Mito-TRFS and TRFS-green Fluorescent Probes
In the realm of cellular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific molecular targets within living cells. This guide provides a detailed, data-driven comparison of two prominent probes, Mito-TRFS and TRFS-green, designed for the detection of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis. While both probes share a common core structure and detection mechanism, their subcellular localization and performance characteristics exhibit critical differences relevant to experimental design and data interpretation.
Probes at a Glance: An Overview
TRFS-green is a pioneering fluorescent probe that enables the imaging of TrxR activity in living cells.[1] this compound is a second-generation probe, building upon the foundation of TRFS-green with the addition of a mitochondria-targeting moiety.[2][3] This key modification allows for the specific monitoring of mitochondrial TrxR (TrxR2), offering a more nuanced view of cellular redox signaling.[4]
Performance Characteristics: A Quantitative Comparison
The efficacy of a fluorescent probe is defined by several key performance indicators, including its response rate, fluorescence enhancement, and selectivity. The following table summarizes the comparative performance of this compound and TRFS-green based on available experimental data.
| Feature | This compound | TRFS-green | Reference |
| Target | Mitochondrial Thioredoxin Reductase (TrxR2) | Total Cellular Thioredoxin Reductase (TrxR) | [2] |
| Response Rate | ~1 hour | >2 hours | |
| Fluorescence Increment | ~40-fold | ~30-fold | |
| Excitation Wavelength (Max) | ~438 nm (activated) | ~438 nm (activated) | |
| Emission Wavelength (Max) | ~540 nm | ~538 nm | |
| Selectivity | High for TrxR over other thiols (GSH, Cys) | High for TrxR over other thiols (GSH, Cys) |
Mechanism of Action: Visualized
Both this compound and TRFS-green employ a "turn-on" fluorescence mechanism initiated by the target enzyme, TrxR. The probes consist of a naphthalimide fluorophore quenched by a 1,2-dithiolane (B1197483) moiety. In the presence of TrxR and its cofactor NADPH, the disulfide bond in the 1,2-dithiolane ring is cleaved. This is followed by an intramolecular cyclization that releases the unquenched naphthalimide fluorophore, resulting in a significant increase in fluorescence.
Experimental Protocols
In Vitro Measurement of TrxR Activity
This protocol is designed to measure TrxR activity in cell lysates using either this compound or TRFS-green.
Materials:
-
Cell lysate
-
This compound or TRFS-green stock solution (in DMSO)
-
TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
NADPH stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
In a 96-well plate, add cell lysate to the TE buffer.
-
Add NADPH to a final concentration of 200 µM.
-
Initiate the reaction by adding this compound or TRFS-green to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~540 nm.
-
Monitor the fluorescence kinetically for 1-2 hours at 37°C.
Live Cell Imaging of TrxR Activity
This protocol outlines the use of this compound and TRFS-green for imaging TrxR activity in living cells.
Materials:
-
Cultured cells on glass-bottom dishes
-
This compound or TRFS-green stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing the probe (e.g., 1-10 µM this compound or TRFS-green).
-
Incubate the cells for the recommended time (e.g., 1-2 hours for this compound, 2-4 hours for TRFS-green) at 37°C in a CO2 incubator.
-
Wash the cells with PBS or fresh medium to remove the excess probe.
-
Image the cells using a fluorescence microscope. For this compound, co-localization with a known mitochondrial marker can be performed to confirm subcellular localization.
Discussion and Conclusion
The primary distinction between this compound and TRFS-green lies in the subcellular targeting of the former to the mitochondria. This is achieved through the incorporation of a triphenylphosphonium cation, which facilitates the accumulation of the probe within the mitochondrial matrix. This targeted approach is crucial for studies focused on the role of mitochondrial redox homeostasis in various physiological and pathological processes, such as neurodegenerative diseases.
This compound also exhibits a faster response time and a slightly higher fluorescence enhancement compared to its predecessor, TRFS-green. This improved performance can be attributed to the specific environment of the mitochondrial matrix and potential electrostatic interactions that facilitate the reaction with TrxR2.
In contrast, TRFS-green provides a measure of the total cellular TrxR activity, which can be advantageous for high-throughput screening of TrxR inhibitors or for studies where the overall cellular redox state is of interest. However, it is important to note that the response of TRFS-green is relatively slow, which may limit its application for monitoring rapid changes in TrxR activity.
References
- 1. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mito-TRFS
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Mito-TRFS, a fluorescent probe used for imaging mitochondrial thioredoxin reductase. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Disclaimer: The following procedures are based on general laboratory safety protocols for chemical waste management. Specific disposal regulations can vary by institution and location. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance and to ensure full compliance with local and federal regulations.
Key Properties of this compound for Disposal Consideration
Understanding the chemical properties of this compound is the first step in determining the correct disposal pathway. The following table summarizes its key characteristics.
| Property | Value |
| Chemical Formula | C38H34IN2O5PS2 |
| Molecular Weight | 820.70 g/mol |
| Physical Form | Solid |
| Appearance | Light yellow to green-yellow powder |
| Common Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
Step-by-Step Disposal Procedures for this compound
The proper disposal method for this compound depends on its physical state: solid (unused or expired product) or liquid (solutions, typically in DMSO).
1. Disposal of Solid this compound Waste
Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.
-
Step 1: Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or butyl rubber).
-
Step 2: Waste Collection: Place the solid this compound into a clearly labeled, sealable container designated for solid hazardous waste. The container must be compatible with the chemical and in good condition.[1][2]
-
Step 3: Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Step 4: Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible chemicals.[2][3]
-
Step 5: Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of solid this compound in the regular trash.[3]
2. Disposal of Liquid this compound Waste (in DMSO)
Solutions of this compound, commonly prepared in DMSO, must be treated as hazardous liquid waste. DMSO can facilitate the absorption of other chemicals through the skin, making proper handling of these solutions critical.
-
Step 1: Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Butyl gloves are often recommended when working with DMSO.
-
Step 2: Waste Collection: Collect all liquid waste containing this compound and DMSO in a designated, leak-proof container for organic solvent waste. Ensure the container is chemically compatible with DMSO and other components in the solution.
-
Step 3: Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all constituents, including "this compound" and "Dimethyl Sulfoxide," with their estimated concentrations.
-
Step 4: Storage: Keep the waste container tightly sealed when not in use and store it in a well-ventilated, designated satellite accumulation area, segregated from incompatible waste streams like acids and bases.
-
Step 5: Arrange for Pickup: Schedule a waste pickup with your institution's EHS department. Do not pour this compound solutions down the drain.
3. Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, microfuge tubes) and materials (e.g., absorbent pads) contaminated with this compound should be disposed of as solid hazardous waste.
-
Step 1: Segregation: Collect all contaminated disposable items in a separate, clearly labeled bag or container designated for solid chemical waste.
-
Step 2: Labeling: Label the container with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with this compound and DMSO").
-
Step 3: Disposal: Place the sealed container in the designated solid hazardous waste accumulation area for pickup by your EHS department.
For reusable glassware, the initial rinse should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your local EHS guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Mito-TRFS
This guide provides critical safety protocols and logistical plans for the handling and disposal of Mito-TRFS, a fluorescent probe designed for imaging mitochondrial thioredoxin reductase (TrxR2) in living cells.[1][2] Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound for research use only.[1] While a specific, detailed Safety Data Sheet (SDS) outlining all potential hazards is not publicly available, it is prudent to handle it with the same precautions as other fluorescent dyes and chemicals of unknown toxicity. The following PPE is mandatory to prevent skin contact, inhalation, and eye exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant, providing a complete seal around the eyes to protect against dust particles and splashes.[3] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling the powder form or larger quantities.[3] | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good resistance to a range of chemicals. Gloves should be inspected for signs of degradation or punctures and changed frequently. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling this compound powder to prevent inhalation. A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn at all times. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable or chemical-resistant apron should be worn over the lab coat. | |
| Footwear | Closed-toe Shoes | Required at all times in the laboratory. |
Safe Handling and Experimental Protocol
This compound is typically supplied as a solid and needs to be dissolved in a solvent like DMSO to create a stock solution.
2.1. Reconstitution of Solid this compound
-
Area Preparation : Designate a specific area for handling the dye, preferably within a chemical fume hood or a ventilated enclosure. Cover the work surface with absorbent, disposable bench paper.
-
PPE : Before handling the powder, don all required PPE as specified in Table 1.
-
Weighing : Allow the vial of this compound to warm to room temperature before opening to avoid moisture condensation. Carefully transfer the desired amount of powder from the stock container to a weigh paper or boat using a clean spatula inside a chemical fume hood.
-
Dissolution : Prepare the stock solution by dissolving the weighed this compound in an appropriate solvent (e.g., DMSO) to the desired concentration.
2.2. Experimental Protocol for Staining Live Cells
The following is a general protocol for staining live cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
Table 2: Experimental Parameters for this compound Cell Staining
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 µM - 10 µM | Start with a lower concentration and optimize as needed. |
| Incubation Time | 15 - 45 minutes | Incubation should be done under appropriate growth conditions for the specific cell type. |
| Excitation Wavelength (Ex) | ~375 nm | |
| Emission Wavelength (Em) | ~480 nm |
Procedure:
-
Cell Preparation : Grow cells on a sterile coverslip or in a culture dish to the desired confluency.
-
Staining Solution Preparation : Prepare the staining solution by diluting the this compound stock solution in a pre-warmed (37°C) buffer or medium to the desired working concentration.
-
Cell Staining : Remove the culture medium from the cells and add the pre-warmed staining solution.
-
Incubation : Incubate the cells in the dark for the optimized duration under appropriate growth conditions.
-
Washing : After incubation, replace the staining solution with fresh pre-warmed medium or buffer to remove excess probe.
-
Imaging : Image the cells using a fluorescence microscope with the appropriate filter sets.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and culture dishes, must be treated as hazardous chemical waste.
3.1. Waste Segregation and Collection
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste : Dispose of all contaminated solid materials (e.g., gloves, weigh paper, pipette tips, coverslips) in a separate, clearly labeled hazardous solid waste container.
3.2. Disposal Procedure
-
Labeling : Ensure all waste containers are clearly labeled with "Hazardous Chemical Waste," the name "this compound," and the associated hazards (e.g., "Fluorescent Dye," "Chemical Irritant").
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do Not : Never pour this compound solutions down the drain or dispose of solid waste in the regular trash.
Safe Handling Workflow Diagram
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
